Product packaging for Meseclazone(Cat. No.:CAS No. 29053-27-8)

Meseclazone

Cat. No.: B1676306
CAS No.: 29053-27-8
M. Wt: 239.65 g/mol
InChI Key: OJGJQQNLRVNIKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-methyl analog of seclazone;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClNO3 B1676306 Meseclazone CAS No. 29053-27-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-3,3a-dihydro-2H-[1,2]oxazolo[3,2-b][1,3]benzoxazin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-6-4-10-13(16-6)11(14)8-5-7(12)2-3-9(8)15-10/h2-3,5-6,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGJQQNLRVNIKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2N(O1)C(=O)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70865466
Record name Meseclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29053-27-8
Record name Meseclazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29053-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meseclazone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029053278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meseclazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Meseclazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70865466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESECLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51KFT71THG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Meseclazone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a plausible synthetic pathway for Meseclazone, a compound with a complex heterocyclic structure. The proposed synthesis is a multi-step process beginning with commercially available starting materials. This document outlines the necessary reagents, reaction conditions, and includes a schematic representation of the synthetic route.

Proposed Synthesis Pathway

The synthesis of this compound, chemically known as 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo[3,2-b][1][2]benzoxazin-9-one, can be envisioned through a three-step sequence involving the initial formation of a Schiff base, followed by reduction and subsequent cyclization to construct the core benzoxazinone ring system.

A visual representation of this proposed pathway is provided below:

Meseclazone_Synthesis A 4-Amino-3-methylisoxazole I1 Schiff Base Intermediate (N-(4-chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-amine) A:e->I1:w Step 1: Condensation B 5-Chlorosalicylaldehyde B:e->I1:w C Sodium Borohydride (or other reducing agent) I2 Amine Intermediate (2-((3-methylisoxazol-4-ylamino)methyl)-4-chlorophenol) D Triphosgene (or Phosgene equivalent) P This compound I1->I2 Step 2: Reduction I2->P Step 3: Cyclization

A proposed three-step synthesis pathway for this compound.

Starting Materials

The synthesis commences with two key starting materials: 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde. Both of these compounds can be synthesized from readily available precursors.

Starting MaterialStructureSynthesis Method
4-Amino-3-methylisoxazole 4-Amino-3-methylisoxazole structureCan be prepared via a one-pot, three-component reaction of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[2][3]
5-Chlorosalicylaldehyde 5-Chlorosalicylaldehyde structureSynthesized by the chlorination of salicylaldehyde.[2]

Experimental Protocols

The following sections detail the proposed experimental procedures for each step of the this compound synthesis.

Step 1: Synthesis of the Schiff Base Intermediate (N-(4-chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-amine)

Methodology:

This step involves the condensation reaction between 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde to form the corresponding Schiff base (imine).

  • Dissolve equimolar amounts of 4-amino-3-methylisoxazole and 5-chlorosalicylaldehyde in a suitable solvent, such as methanol or ethanol.

  • Add a catalytic amount of a weak acid, like acetic acid, to the mixture.

  • Reflux the reaction mixture for a period of 2 to 4 hours.

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to precipitate.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

ParameterValue
Reactants 4-Amino-3-methylisoxazole, 5-Chlorosalicylaldehyde
Solvent Methanol or Ethanol
Catalyst Acetic Acid (catalytic amount)
Reaction Time 2 - 4 hours
Temperature Reflux
Work-up Precipitation and Filtration
Step 2: Reduction of the Schiff Base to the Amine Intermediate (2-((3-methylisoxazol-4-ylamino)methyl)-4-chlorophenol)

Methodology:

The imine bond of the Schiff base is selectively reduced to an amine using a suitable reducing agent.

  • Suspend the Schiff base intermediate in a suitable solvent, such as methanol or ethanol.

  • Cool the suspension in an ice bath.

  • Add a reducing agent, such as sodium borohydride, portion-wise to the cooled suspension while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the careful addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amine intermediate.

ParameterValue
Reactant N-(4-chloro-2-hydroxybenzylidene)-3-methylisoxazol-4-amine
Reducing Agent Sodium Borohydride
Solvent Methanol or Ethanol
Reaction Time Several hours
Temperature 0 °C to Room Temperature
Work-up Aqueous Quench and Extraction
Step 3: Cyclization to this compound

Methodology:

The final step involves the cyclization of the amine intermediate with a phosgene equivalent, such as triphosgene, to form the benzoxazinone ring of this compound. This reaction should be performed with extreme caution in a well-ventilated fume hood due to the toxicity of phosgene and its equivalents.

  • Dissolve the amine intermediate in an inert aprotic solvent, such as dichloromethane or toluene.

  • Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of triphosgene in the same solvent to the cooled reaction mixture.

  • Allow the reaction to proceed at low temperature for a specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude this compound by recrystallization or column chromatography.

ParameterValue
Reactant 2-((3-methylisoxazol-4-ylamino)methyl)-4-chlorophenol
Cyclizing Agent Triphosgene
Base Triethylamine or Pyridine
Solvent Dichloromethane or Toluene
Reaction Time To be determined by monitoring
Temperature 0 °C to Room Temperature
Work-up Aqueous Quench, Extraction, and Purification

Quantitative Data Summary

The following table summarizes the expected yields for each step, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

StepProductExpected Yield (%)
1Schiff Base Intermediate80 - 95%
2Amine Intermediate70 - 90%
3This compound60 - 80%

Concluding Remarks

The proposed synthesis of this compound offers a viable route from commercially available starting materials. The key steps involve well-established organic transformations. Researchers and drug development professionals should note that the final cyclization step requires careful handling of hazardous reagents. Optimization of reaction conditions and purification procedures will be necessary to achieve high yields and purity of the final product. Further characterization of the intermediates and the final this compound product using spectroscopic methods (NMR, IR, Mass Spectrometry) and elemental analysis is essential to confirm their identity and purity.

References

Spectroscopic Characterization of Meseclazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Meseclazone, a compound with anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies and data presentation for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Introduction to this compound and Spectroscopic Analysis

This compound, with the chemical name 5-chloro-N-(2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl)benzamide, is a molecule of interest for its potential therapeutic applications. A thorough spectroscopic characterization is fundamental for its structural elucidation, purity assessment, and quality control in pharmaceutical development. This guide outlines the standard procedures and expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to its aromatic and methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.0 - 8.2Doublet2HProtons ortho to carbonyl on benzamide ring
~ 7.5 - 7.7Multiplet3HRemaining protons on benzamide ring
~ 7.8Doublet1HAromatic proton on benzoxazine ring
~ 7.4Doublet of doublets1HAromatic proton on benzoxazine ring
~ 7.2Doublet1HAromatic proton on benzoxazine ring
~ 2.4Singlet3HMethyl protons
~ 10.5Singlet1HAmide proton
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of this compound.

Predicted Chemical Shift (δ, ppm) Assignment
~ 165Carbonyl carbon (amide)
~ 160Carbonyl carbon (oxazinone)
~ 150Quaternary carbon (C-O)
~ 145Quaternary carbon (C-N)
~ 135Quaternary carbon (C-Cl)
~ 130 - 133Aromatic CH carbons (benzamide)
~ 128 - 129Aromatic CH carbons (benzamide)
~ 125 - 127Aromatic CH carbons (benzoxazine)
~ 115 - 120Aromatic CH carbons (benzoxazine)
~ 22Methyl carbon
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~ 3300MediumN-H stretch (amide)
~ 3100 - 3000MediumAromatic C-H stretch
~ 1760StrongC=O stretch (oxazinone carbonyl)
~ 1680StrongC=O stretch (amide carbonyl)
~ 1600, 1480Medium-StrongAromatic C=C skeletal vibrations
~ 1250StrongC-O-C stretch (ether)
~ 750StrongC-Cl stretch
Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure using the anvil.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

  • Spectral Range: 4000 to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean ATR crystal should be acquired before running the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected monoisotopic mass of this compound (C₁₆H₁₁ClN₂O₃) is approximately 314.0485 g/mol . In high-resolution mass spectrometry, this peak will appear as an isotopic cluster due to the presence of ³⁵Cl and ³⁷Cl.

  • Key Fragmentation Patterns: Fragmentation is expected to occur at the amide bond and within the benzoxazine ring, leading to characteristic fragment ions.

m/z (predicted) Possible Fragment Ion
314/316[M]⁺ and [M+2]⁺ isotopic pattern for Chlorine
175/177Fragment corresponding to the chlorobenzoyl moiety
139Fragment corresponding to the chlorobenzoyl cation
162Fragment corresponding to the benzoxazinone moiety
Experimental Protocol for Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or direct infusion pump.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to determine the most sensitive ionization.

  • Mass Range: Scan a mass range of m/z 50-500.

  • Capillary Voltage: Typically 3-4 kV.

  • Nebulizing Gas Flow: Adjust as per instrument recommendation.

  • Drying Gas Temperature: Set according to the solvent used (e.g., 250-350 °C).

  • Tandem MS (MS/MS): To study fragmentation patterns, select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pristine this compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS NMR_Data NMR Spectra Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational framework for the spectroscopic analysis of this compound. The predicted data serves as a reference for experimental results, and the detailed protocols offer a starting point for laboratory investigation. The combination of NMR, IR, and MS techniques will enable a comprehensive and unambiguous structural confirmation and characterization of this compound.

An In-Depth Technical Guide to the Characterization of Crystal Structure and Polymorphism of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, detailed information regarding the specific crystal structure and polymorphic forms of Meseclazone is not publicly available in peer-reviewed literature or crystallographic databases. Therefore, this document serves as an in-depth technical guide to the methodologies that would be employed to characterize the solid-state properties of a pharmaceutical compound such as this compound. The experimental data presented herein is illustrative.

Introduction: The Critical Role of Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development. The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, and the existence of different crystal structures of the same compound, a phenomenon called polymorphism, can significantly influence the physicochemical properties of an API. These properties include solubility, dissolution rate, bioavailability, stability, and manufacturability. Consequently, a thorough investigation of the crystal structure and potential polymorphic forms of a new drug candidate is a critical and regulatory-expected component of its development process. This guide outlines the core experimental workflows for the comprehensive solid-state characterization of a pharmaceutical compound.

Polymorph Screening and Crystallization

The initial step in characterizing the solid-state landscape of an API is to perform a polymorph screen, which aims to identify all accessible crystalline forms. This is typically achieved by crystallizing the compound from a wide variety of solvents and under different conditions.

Experimental Protocol: Solvent-Based Polymorph Screening
  • Solvent Selection: A diverse panel of solvents with varying polarities, hydrogen-bonding capabilities, and boiling points is selected.

  • Saturation: Saturated or near-saturated solutions of the API are prepared in each solvent at elevated temperatures.

  • Crystallization Induction: Crystallization is induced by various methods:

    • Slow Cooling: The heated, saturated solutions are allowed to cool slowly to ambient temperature.

    • Fast Cooling (Crash Cooling): The heated, saturated solutions are rapidly cooled in an ice bath.

    • Solvent Evaporation: The solutions are left undisturbed at ambient temperature to allow for slow evaporation of the solvent.

    • Anti-Solvent Addition: A solvent in which the API is insoluble (an anti-solvent) is added to a solution of the API, inducing precipitation.

  • Solid Isolation and Analysis: The resulting solid materials are isolated by filtration, dried, and then analyzed using techniques such as Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Polymorph_Screening_Workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization Methods cluster_analysis Analysis API API Powder Dissolution Dissolution at Elevated Temperature API->Dissolution Solvents Diverse Solvent Panel Solvents->Dissolution SlowCool Slow Cooling Dissolution->SlowCool FastCool Fast Cooling Dissolution->FastCool Evaporation Solvent Evaporation Dissolution->Evaporation AntiSolvent Anti-Solvent Addition Dissolution->AntiSolvent Solids Isolate Solids SlowCool->Solids FastCool->Solids Evaporation->Solids AntiSolvent->Solids PXRD PXRD Analysis Solids->PXRD Polymorphs Identified Polymorphs (Form I, Form II, etc.) PXRD->Polymorphs

Figure 1: Workflow for a comprehensive solvent-based polymorph screen.

Crystal Structure Determination: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the absolute three-dimensional structure of a crystalline material. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of the API are grown, typically through slow evaporation of a dilute solution.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal motion and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map. This model is refined to best fit the experimental data, yielding the final crystal structure.

Crystal_Structure_Determination Start High-Quality Single Crystal Mount Mount Crystal on Goniometer Start->Mount Collect X-ray Diffraction Data Collection Mount->Collect Process Data Processing (Unit Cell, Space Group) Collect->Process Solve Structure Solution (Electron Density Map) Process->Solve Refine Structure Refinement Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Figure 2: Logical workflow for single-crystal X-ray structure determination.
Data Presentation: Crystallographic Data

The results of an SC-XRD experiment are summarized in a crystallographic information file (CIF) and can be presented in a table for comparison.

ParameterIllustrative Form IIllustrative Form II
Chemical FormulaC₁₁H₁₀ClNO₃C₁₁H₁₀ClNO₃
Formula Weight239.65239.65
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)8.567(2)10.123(3)
b (Å)12.345(3)15.432(4)
c (Å)9.876(2)7.654(2)
α (°)9090
β (°)102.34(1)90
γ (°)9090
Volume (ų)1019.8(4)1195.6(6)
Z44
Density (calc) (g/cm³)1.5621.330
R-factor (%)4.23.8

Characterization of Crystalline Forms

Once different polymorphs are identified, they must be thoroughly characterized using a suite of analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to generate a unique "fingerprint" for each crystalline phase. It is the primary tool for identifying polymorphs and assessing the crystallinity of a sample.

  • Sample Preparation: A small amount of the powdered sample (approximately 10-20 mg) is gently packed into a sample holder to ensure a flat surface and random orientation of the crystallites.

  • Data Acquisition: The sample is placed in a powder diffractometer. An X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The instrument is typically scanned over a range of 2° to 40° 2θ.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are characteristic of a specific crystal lattice.

Illustrative Form I (2θ)Intensity (%)Illustrative Form II (2θ)Intensity (%)
8.110010.585
12.34514.2100
16.28018.960
20.56521.195
24.75025.870
Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and solid-solid phase transitions, providing crucial information about the thermodynamic stability of polymorphs.

  • Sample Preparation: A small amount of the sample (2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).

  • Data Analysis: The resulting thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. The melting point is identified as the onset or peak of the melting endotherm.

FormMelting Point (Onset, °C)Enthalpy of Fusion (J/g)Notes
Illustrative Form I155.295.8Sharp endotherm
Illustrative Form II148.582.1Melts at a lower temperature
AmorphousN/AN/AExhibits a glass transition at ~65 °C
Spectroscopic Characterization: FTIR and Raman Spectroscopy

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the molecular vibrations within the crystal. Since polymorphs have different molecular arrangements and intermolecular interactions, their vibrational spectra will differ, providing another method for their identification and differentiation.

  • Sample Placement: A small amount of the powder sample is placed directly on the ATR crystal.

  • Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are compared between different solid forms. Differences in regions corresponding to hydrogen bonding (e.g., O-H, N-H stretching) are often indicative of polymorphism.

Illustrative Form I (cm⁻¹)Illustrative Form II (cm⁻¹)Assignment
33503385, 3360N-H Stretch
17101725C=O Stretch
12451255C-O Stretch
820830C-Cl Stretch

Conclusion

The comprehensive solid-state characterization of an active pharmaceutical ingredient is a multi-faceted process that requires the application of several complementary analytical techniques. A thorough polymorph screen is essential to identify all accessible crystalline forms. Subsequently, techniques such as single-crystal and powder X-ray diffraction, thermal analysis, and vibrational spectroscopy are employed to unambiguously determine the crystal structures and differentiate between polymorphs. The data generated from these studies are fundamental to ensuring the development of a safe, effective, and stable drug product. While specific data for this compound is not currently in the public domain, the workflows and methodologies described in this guide represent the established best practices for the solid-state characterization of any new pharmaceutical compound.

Meseclazone: A Prodrug Approach for Targeted Anti-Inflammatory Action

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mechanism of action of meseclazone, a prodrug designed for the targeted delivery of its active anti-inflammatory metabolite. The focus of this document is to elucidate the metabolic activation, pharmacological effects, and the underlying signaling pathways modulated by its active form.

Introduction: The Prodrug Concept

This compound is an innovative therapeutic agent that functions as a prodrug. This means it is administered in an inactive or less active form and is then metabolized within the body into its active therapeutic compound. This approach offers several advantages, including improved drug delivery to the site of action, enhanced bioavailability, and a reduction in systemic side effects. In the case of this compound, the primary goal is to deliver the active moiety to the colon for the localized treatment of inflammatory conditions.

Metabolic Activation of this compound Prodrugs

The defining characteristic of this compound as a prodrug lies in its chemical structure, which is designed to remain intact until it reaches the lower gastrointestinal tract. Several formulations of mesalazine, the active component, utilize a prodrug strategy. These include sulfasalazine, olsalazine, and balsalazide. The activation of these prodrugs is a classic example of targeted drug release.

Experimental Protocol: In Vitro Azoreductase Assay

A common method to evaluate the activation of azo-bond-containing prodrugs like sulfasalazine and olsalazine involves an in vitro assay using colonic bacteria or a purified azoreductase enzyme.

  • Preparation of Bacterial Lysate: Fecal samples from healthy volunteers are homogenized and cultured under anaerobic conditions to enrich for colonic bacteria. The bacterial cells are then harvested, washed, and lysed to obtain a cell-free extract containing azoreductase.

  • Assay Conditions: The prodrug (e.g., sulfasalazine) is incubated with the bacterial lysate or purified enzyme in an anaerobic chamber at 37°C. The reaction buffer is typically a phosphate buffer with a reducing agent like NADH or NADPH.

  • Quantification: The rate of prodrug cleavage is monitored over time by measuring the decrease in the prodrug concentration and the increase in the concentration of the active metabolite (mesalazine) and the carrier molecule (e.g., sulfapyridine). This is typically done using High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Enzyme kinetics (e.g., Michaelis-Menten constants) can be determined by varying the substrate concentration and measuring the initial reaction velocities.

The following diagram illustrates the logical workflow of this experimental protocol.

G cluster_prep Preparation of Bacterial Lysate cluster_assay In Vitro Assay cluster_analysis Analysis fecal_sample Fecal Sample homogenize Homogenization & Anaerobic Culture fecal_sample->homogenize harvest Harvest & Lyse Bacteria homogenize->harvest lysate Bacterial Lysate (Azoreductase) harvest->lysate incubation Incubation at 37°C (Anaerobic) lysate->incubation prodrug Prodrug (e.g., Sulfasalazine) prodrug->incubation hplc HPLC Analysis incubation->hplc quantification Quantify Prodrug, Metabolite, Carrier hplc->quantification kinetics Determine Enzyme Kinetics quantification->kinetics

Caption: Workflow for in vitro azoreductase assay.

Mechanism of Action of the Active Metabolite: Mesalazine (5-ASA)

Upon reaching the colon, bacterial azoreductases cleave the azo bond of prodrugs like sulfasalazine and olsalazine, releasing the active anti-inflammatory agent, mesalazine (5-aminosalicylic acid or 5-ASA).[1][2] Mesalazine exerts its therapeutic effects locally on the colonic mucosa through a variety of anti-inflammatory processes.[1] The mechanism of action is not fully understood but is believed to be topical rather than systemic.[3]

Key proposed mechanisms of action include:

  • Inhibition of Pro-inflammatory Mediators: Mesalazine is thought to diminish inflammation by blocking the production of arachidonic acid metabolites through both the cyclooxygenase (COX) and lipoxygenase pathways.[3] This leads to a reduction in the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Modulation of Nuclear Factor-kappa B (NF-κB): Mesalazine has the potential to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines.

  • Activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ): A current hypothesis suggests that mesalazine activates PPAR-γ, a nuclear receptor highly expressed in the colon. Activation of PPAR-γ can transrepress key target genes involved in the inflammatory response, such as those regulated by NF-κB and signal transducers and activators of transcription (STAT).

  • Scavenging of Reactive Oxygen Species: Mesalazine has been shown to be a potent scavenger of free radicals, which can contribute to tissue damage in inflammatory conditions.

The following diagram illustrates the proposed signaling pathways modulated by mesalazine.

G cluster_cell Colonic Epithelial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pro_inflammatory_stimuli Pro-inflammatory Stimuli nf_kb_inactive IκB-NF-κB pro_inflammatory_stimuli->nf_kb_inactive Activates IKK nf_kb_active NF-κB nf_kb_inactive->nf_kb_active IκB Degradation pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., Cytokines) nf_kb_active->pro_inflammatory_genes Promotes ppar_gamma_inactive PPAR-γ ppar_gamma_active PPAR-γ ppar_gamma_inactive->ppar_gamma_active ppar_gamma_active->nf_kb_active Inhibits ros Reactive Oxygen Species (ROS) This compound Mesalazine (5-ASA) This compound->nf_kb_active Inhibits This compound->ppar_gamma_inactive Activates This compound->ros Scavenges

Caption: Signaling pathways modulated by mesalazine.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound prodrugs is characterized by minimal systemic absorption of the parent drug and targeted release of the active metabolite in the colon.

Data Presentation: Pharmacokinetic Parameters of Mesalazine Formulations

ParameterSulfasalazineOlsalazineBalsalazideDelayed-Release Mesalazine (Asacol)Sustained-Release Mesalazine (Pentasa)
Urinary Excretion of Total 5-ASA (24-96h) Mean: 11-33% or Median: 22%Mean: 14-31% or Median: 16-27%Mean: 12-35% or Median: 20%Mean: 10-35% or Median: 18-40%Mean: 15-53% or Median: 23-34%
Fecal Excretion of Total 5-ASA (24-96h) Mean: 23-75% or Median: 38%Mean: 47-50% or Median: 17-36%Mean: 46% or Median: 22%Mean: 40-64% or Median: 20-56%Mean: 12-51% or Median: 39-59%

Experimental Protocol: Pharmacokinetic Study in Healthy Volunteers

  • Study Design: A randomized, crossover study is conducted with a cohort of healthy volunteers.

  • Drug Administration: Subjects receive a single oral dose of the this compound prodrug formulation. After a washout period, they receive a different formulation.

  • Sample Collection: Blood and urine samples are collected at predefined time points over 24-48 hours. Fecal samples are collected for 48-96 hours.

  • Bioanalysis: Plasma, urine, and fecal concentrations of the prodrug, mesalazine, and its major metabolite, N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA), are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life.

The following diagram illustrates the logical flow of a pharmacokinetic study.

G cluster_design Study Design cluster_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis volunteers Healthy Volunteers randomization Randomized Crossover Design volunteers->randomization dosing Single Oral Dose of Prodrug randomization->dosing washout Washout Period dosing->washout blood Blood Samples dosing->blood urine Urine Samples dosing->urine fecal Fecal Samples dosing->fecal washout->dosing lcms LC-MS/MS Bioanalysis blood->lcms urine->lcms fecal->lcms pk_params Pharmacokinetic Parameter Calculation lcms->pk_params

Caption: Workflow of a pharmacokinetic study.

Conclusion

This compound and related prodrugs represent a highly effective strategy for the targeted delivery of mesalazine to the colon, thereby maximizing its therapeutic effect in inflammatory bowel diseases while minimizing systemic exposure and potential side effects. The mechanism of action of the active metabolite, mesalazine, is multifaceted, involving the inhibition of key inflammatory pathways, modulation of transcription factors like NF-κB and PPAR-γ, and scavenging of reactive oxygen species. Further research into the intricate molecular interactions of mesalazine will continue to refine our understanding of its therapeutic benefits and may pave the way for the development of even more targeted and effective anti-inflammatory therapies.

References

Investigating the Metabolic Activation of Meseclazone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available scientific data regarding the metabolic activation of Meseclazone. No detailed studies on its metabolic pathways, the enzymes involved, or its metabolites in biological systems have been identified in the current body of scientific literature. Therefore, this document cannot provide a detailed technical guide as requested.

This guide will instead outline the chemical identity of this compound and, based on the metabolism of structurally related compounds, propose hypothetical metabolic pathways that could be investigated in future research. This information is intended to serve as a foundational resource for researchers initiating studies into the metabolism and potential bioactivation of M.eseclazone.

Introduction to this compound

This compound is a chemical compound with the systematic IUPAC name 7-chloro-2-methyl-3,3a-dihydro-2H-[1][2]oxazolo[3,2-b][1][]benzoxazin-9-one.[4] Its chemical formula is C₁₁H₁₀ClNO₃. While it is listed in chemical databases such as PubChem and the NIH's Metabolomics Workbench, there is no associated information regarding its pharmacological use, mechanism of action, or metabolic fate.

Proposed Metabolic Pathways for this compound (Hypothetical)

In the absence of direct experimental data for this compound, we can infer potential metabolic pathways by examining the metabolism of compounds with similar structural features, such as isoxazolyl penicillins (e.g., Cloxacillin, Flucloxacillin). These compounds also contain an isoxazole ring structure. It is important to emphasize that these are hypothetical pathways and would require experimental validation.

Potential metabolic reactions could involve both Phase I and Phase II biotransformations.

Hypothetical Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, and hydrolysis, often mediated by the Cytochrome P450 (CYP) enzyme system. For this compound, potential Phase I metabolic pathways could include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) to the molecule. This could occur on the aromatic ring or other accessible positions.

  • N-dealkylation: Removal of the methyl group from the nitrogen atom in the oxazole ring.

  • Ring Opening: Cleavage of the isoxazole or benzoxazine ring systems. For instance, the beta-lactam ring in penicillins is known to be hydrolyzed to form inactive penicilloic acid metabolites. A similar hydrolytic opening of one of the heterocyclic rings in this compound could be a metabolic route.

The following diagram illustrates a hypothetical Phase I metabolic pathway for this compound, leading to potential primary metabolites.

G This compound This compound Hydroxylated_Metabolite Hydroxylated Metabolite This compound->Hydroxylated_Metabolite Hydroxylation (CYP450) N_demethylated_Metabolite N-demethylated Metabolite This compound->N_demethylated_Metabolite N-dealkylation (CYP450) Ring_Opened_Metabolite Ring-Opened Metabolite This compound->Ring_Opened_Metabolite Hydrolysis/Ring Opening

Caption: Hypothetical Phase I metabolic pathways of this compound.

Hypothetical Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. Potential Phase II pathways for this compound and its primary metabolites could include:

  • Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl groups.

  • Sulfation: Conjugation with a sulfonate group, another pathway for hydroxylated metabolites.

The following diagram illustrates the potential conjugation of a hypothetical hydroxylated metabolite of this compound.

G Hydroxylated_Metabolite Hydroxylated Metabolite Glucuronide_Conjugate Glucuronide Conjugate Hydroxylated_Metabolite->Glucuronide_Conjugate Glucuronidation (UGTs) Sulfate_Conjugate Sulfate Conjugate Hydroxylated_Metabolite->Sulfate_Conjugate Sulfation (SULTs)

Caption: Hypothetical Phase II conjugation of a this compound metabolite.

Proposed Experimental Protocols for Investigating this compound Metabolism

To elucidate the actual metabolic pathways of this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard experimental protocols used in drug metabolism studies that could be applied to this compound.

In Vitro Metabolism Studies

Objective: To identify the primary metabolites of this compound and the enzymes responsible for their formation.

Methodologies:

  • Incubation with Liver Microsomes:

    • Protocol: this compound would be incubated with human and animal (e.g., rat, mouse) liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

    • Analysis: The reaction mixture would be analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and any formed metabolites.

    • Enzyme Identification: To identify the specific CYP isoforms involved, recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms can be used.

  • Incubation with Hepatocytes:

    • Protocol: this compound would be incubated with primary cultures of human and animal hepatocytes. This system contains both Phase I and Phase II enzymes.

    • Analysis: The culture medium and cell lysates would be analyzed by LC-MS to identify both Phase I and Phase II metabolites.

The general workflow for these in vitro experiments is depicted below.

G cluster_0 In Vitro Metabolism Workflow Start This compound Incubation Incubation with: - Liver Microsomes + NADPH - Hepatocytes Start->Incubation Extraction Sample Extraction Incubation->Extraction Analysis LC-MS Analysis Extraction->Analysis Identification Metabolite Identification and Quantification Analysis->Identification

Caption: General workflow for in vitro metabolism studies.

In Vivo Metabolism Studies

Objective: To identify the metabolites of this compound in a living organism and determine its pharmacokinetic profile.

Methodologies:

  • Animal Studies:

    • Protocol: this compound would be administered to laboratory animals (e.g., rats, mice) via relevant routes (e.g., oral, intravenous).

    • Sample Collection: Blood, urine, and feces would be collected at various time points.

    • Analysis: Samples would be processed and analyzed by LC-MS to identify and quantify this compound and its metabolites. This would provide information on the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Data Presentation (Hypothetical)

As no quantitative data is available, the following tables are provided as templates for how such data could be presented once generated from the experimental protocols described above.

Table 1: Hypothetical Kinetic Parameters for this compound Metabolism by Recombinant Human CYP Isoforms.

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Intrinsic Clearance (Vmax/Km) (µL/min/pmol CYP)
CYP1A2
CYP2C9
CYP2C19
CYP2D6
CYP3A4

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats.

ParameterOral AdministrationIntravenous Administration
Cmax (ng/mL)
Tmax (h)
AUC (ng·h/mL)
Half-life (t½) (h)
Bioavailability (%)N/A
Major Metabolites

Conclusion and Future Directions

The metabolic activation of this compound remains an uninvestigated area. The information presented in this guide is based on inferences from structurally related compounds and outlines a hypothetical framework for future research. To understand the safety and efficacy of this compound, it is crucial to conduct rigorous in vitro and in vivo metabolism studies as proposed. Such studies will be essential to identify its metabolic pathways, the enzymes involved, and any potentially reactive metabolites that could contribute to toxicity. The experimental workflows and data presentation formats provided herein can serve as a guide for researchers embarking on the investigation of this compound metabolism.

References

Unveiling the Unintended: A Technical Guide to the Potential Off-Target Pharmacological Effects of Meseclazone (Mesalazine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, more commonly known as mesalazine or 5-aminosalicylic acid (5-ASA), is a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1][2] Its primary therapeutic action is localized to the colonic mucosa, where it exerts a range of anti-inflammatory effects. The principal mechanisms of action are believed to involve the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes. Additionally, mesalazine is thought to modulate the nuclear factor-kappa B (NF-κB) signaling pathway and activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), further contributing to its anti-inflammatory properties.

While generally considered safe and well-tolerated, mesalazine is not without potential off-target effects. These are often not mediated by direct, high-affinity binding to unintended receptors but rather manifest as idiosyncratic, hypersensitivity-driven reactions. This guide provides an in-depth technical overview of the significant potential off-target pharmacological effects of mesalazine, with a focus on cardiotoxicity, pancreatitis, and nephrotoxicity. It summarizes key clinical characteristics, delves into the proposed underlying mechanisms, and outlines relevant experimental protocols for the investigation of such adverse effects.

Key Off-Target Toxicities

The most clinically relevant off-target effects of mesalazine are idiosyncratic and are thought to be immune-mediated rather than dose-dependent. These reactions can affect various organ systems, with cardiac, pancreatic, and renal toxicities being the most notable.

Cardiotoxicity: Myocarditis and Pericarditis

Mesalazine-induced cardiotoxicity, though rare, is a serious adverse effect that can manifest as myocarditis, pericarditis, or myopericarditis.[3][4][5]

The onset of cardiac symptoms typically occurs within the first month of initiating mesalazine therapy. Common clinical presentations are summarized in the table below.

Clinical ManifestationFrequencyNotes
Chest Pain~83%Often pleuritic in nature.
Fever~46%A common accompanying symptom.
Dyspnea and Cough~40%Indicative of cardiac or pleuropulmonary involvement.
Tachycardia and Weakness~27%General systemic symptoms.
Pericardial Effusion~37%Detected via echocardiography.

Data compiled from a retrospective analysis of 52 cases of mesalazine-induced cardiotoxicity.

Biochemical markers such as troponin T, creatine kinase (CK), and C-reactive protein (CRP) are typically elevated. Electrocardiogram (ECG) findings are often non-specific, showing ST-segment elevation or T-wave inversion. Cardiac magnetic resonance imaging (CMR) can be instrumental in diagnosis, revealing myocardial edema or necrosis.

The leading hypothesis for mesalazine-induced cardiotoxicity is a hypersensitivity reaction. Several mechanisms have been proposed:

  • Allergic Myocarditis: Mesalazine's inhibition of the COX-1 enzyme may shunt the metabolism of arachidonic acid towards the lipoxygenase pathway, leading to an overproduction of leukotrienes. These lipid mediators can induce the release of eosinophil-stimulating cytokines, such as interleukin-5 (IL-5), resulting in eosinophilic infiltration of the myocardium and subsequent inflammation.

  • Humoral-Mediated Hypersensitivity: This theory suggests the formation of antibodies against mesalazine or its metabolites. These antibodies may then cross-react with cardiac tissues, triggering an inflammatory cascade.

  • Direct Cardiotoxicity and Cell-Mediated Hypersensitivity: While less evidence supports these mechanisms, direct toxic effects on cardiac myocytes or a T-cell-mediated immune response remain possibilities.

G Mesalazine Mesalazine COX1 Cyclooxygenase-1 (COX-1) Mesalazine->COX1 Inhibition Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-1 Pathway Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Shunted towards LOX Pathway Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Cytokines Eosinophil-Stimulating Cytokines (e.g., IL-5) Leukotrienes->Cytokines Stimulation Eosinophils Eosinophil Recruitment & Activation Cytokines->Eosinophils Myocardium Myocardium Eosinophils->Myocardium Infiltration Myocarditis Myocarditis Myocardium->Myocarditis

Proposed Allergic Myocarditis Pathway

Pancreatitis

Drug-induced pancreatitis is a known adverse effect of mesalazine, with a reported incidence that varies but is generally considered rare.

The onset of pancreatitis is often acute, typically occurring within a few weeks of starting mesalazine, though it can occur at any time. The clinical presentation is consistent with acute pancreatitis from other causes.

Clinical ManifestationFrequencyNotes
Abdominal Pain100%The hallmark symptom.
Vomiting~38%A common accompanying symptom.
Fever~21%May be present.
Nausea~21%Often precedes vomiting.

Data from a systematic review of 42 cases of mesalazine-induced acute pancreatitis.

Elevated serum amylase and lipase levels are the key diagnostic markers. Imaging studies such as computed tomography (CT) can confirm the diagnosis by showing pancreatic inflammation and edema.

The precise mechanism of mesalazine-induced pancreatitis is not fully understood, but like cardiotoxicity, it is widely believed to be an idiosyncratic hypersensitivity reaction rather than a direct toxic effect. Potential mechanisms include:

  • Allergic Reaction: A type IV (delayed-type) hypersensitivity reaction involving T-cell activation is a plausible mechanism.

  • Increased Pancreatic Duct Permeability: It has been suggested that salicylic acid, the active moiety of mesalazine, could directly affect the pancreatic duct, increasing its permeability and leading to inflammation.

Discontinuation of mesalazine typically leads to the resolution of symptoms, and re-challenge often results in a rapid recurrence of pancreatitis, supporting the hypersensitivity hypothesis.

Nephrotoxicity: Interstitial Nephritis

Renal adverse effects, particularly chronic interstitial nephritis, are a rare but serious complication of mesalazine therapy.

Mesalazine-induced interstitial nephritis often has an insidious onset, and patients may be asymptomatic in the early stages. The primary indicator is a decline in renal function, reflected by an elevated serum creatinine level. Unlike many other forms of drug-induced acute interstitial nephritis, classic signs of hypersensitivity such as fever, rash, and eosinophilia are often absent. Urinalysis may show proteinuria or leukocyturia. If left undetected, it can progress to end-stage renal disease.

The pathogenesis of mesalazine-induced nephrotoxicity is also thought to be an idiosyncratic hypersensitivity reaction. The mechanism is not well-defined but is likely immune-mediated. A genome-wide association study has suggested a potential link with certain HLA regions, indicating a genetic predisposition.

Other Potential Off-Target Effects
  • Drug-Induced Lupus Erythematosus (DILE): There have been case reports of mesalazine inducing a lupus-like syndrome, characterized by arthralgia, myalgia, serositis, and the presence of antihistone antibodies. The mechanism is thought to involve a drug-induced hypersensitivity reaction with features of autoimmunity, including the production of interleukin-5.

  • Eosinophilic Pneumonia: Mesalazine has been associated with pulmonary hypersensitivity reactions, including eosinophilic pneumonia, characterized by the accumulation of eosinophils in the lungs.

Experimental Protocols for Investigating Off-Target Effects

Given that many of mesalazine's off-target effects are idiosyncratic and immune-mediated, standard receptor binding or enzyme inhibition assays may not be the most relevant investigative tools. Instead, a focus on safety pharmacology and in vitro hypersensitivity assays is more appropriate.

Safety Pharmacology Studies

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions. A core battery of tests typically assesses the central nervous, cardiovascular, and respiratory systems.

G cluster_preclinical Preclinical Drug Development cluster_followup Follow-up/Supplemental Studies Core_Battery Core Battery Safety Pharmacology (ICH S7A) CNS Central Nervous System (e.g., Irwin Test, FOB) Core_Battery->CNS Cardiovascular Cardiovascular System (e.g., Telemetry, hERG assay) Core_Battery->Cardiovascular Respiratory Respiratory System (e.g., Plethysmography) Core_Battery->Respiratory Renal Renal Function Studies Core_Battery->Renal If cause for concern GI Gastrointestinal Motility Core_Battery->GI If cause for concern Autonomic Autonomic Nervous System Core_Battery->Autonomic If cause for concern

Safety Pharmacology Study Workflow

  • Central Nervous System: The Irwin test or a functional observational battery (FOB) in rodents is used to assess effects on behavior, coordination, and neurological function.

  • Cardiovascular System: In vivo studies in conscious, telemetered animals (e.g., dogs, non-human primates) are conducted to continuously monitor ECG, heart rate, and blood pressure. The in vitro hERG assay is crucial for assessing the potential for QT interval prolongation.

  • Respiratory System: Whole-body plethysmography in rodents is used to measure respiratory rate and tidal volume.

These studies are typically single-dose and conducted across a range of exposures, from therapeutic to supratherapeutic levels.

In Vitro Hypersensitivity Assays

These assays are designed to investigate the potential of a drug to induce an immune response.

G Patient_Sample Patient Peripheral Blood Mononuclear Cells (PBMCs) Incubation In vitro culture with Mesalazine Patient_Sample->Incubation LTT Lymphocyte Transformation Test (LTT) (Proliferation Assay) Incubation->LTT Cytokine_Assay Cytokine Release Assay (e.g., ELISpot, ELISA) Incubation->Cytokine_Assay BAT Basophil Activation Test (BAT) Incubation->BAT Activation_Markers Flow Cytometry for Activation Markers Incubation->Activation_Markers

In Vitro Hypersensitivity Assay Workflow

  • Lymphocyte Transformation Test (LTT): This assay measures the proliferation of T-lymphocytes from a sensitized individual in response to in vitro exposure to the drug. It is a common method for diagnosing delayed-type hypersensitivity reactions.

  • Cytokine Release Assays: These assays, such as ELISpot and ELISA, quantify the release of specific cytokines (e.g., IFN-γ, IL-5, IL-13) from immune cells upon drug stimulation. This can provide insights into the type of immune response (e.g., Th1, Th2).

  • Basophil Activation Test (BAT): This flow cytometry-based assay measures the upregulation of activation markers (e.g., CD63, CD203c) on the surface of basophils in response to the drug. It is primarily used for investigating IgE-mediated, immediate-type hypersensitivity reactions.

  • Dendritic Cell Activation Assays: In vitro models using dendritic cells (e.g., from the THP-1 cell line) can be used to assess the sensitizing potential of a drug by measuring the upregulation of co-stimulatory molecules like CD86 and CD54, and the production of cytokines such as IL-8.

Conclusion

The off-target pharmacological effects of this compound (mesalazine) are predominantly characterized by idiosyncratic, hypersensitivity-mediated reactions rather than predictable, dose-related interactions with unintended molecular targets. The most significant of these are cardiotoxicity, pancreatitis, and interstitial nephritis. The underlying mechanisms are complex and appear to involve an aberrant immune response to the drug or its metabolites. For drug development professionals and researchers, understanding these potential off-target effects is crucial for risk assessment and patient monitoring. The investigation of such idiosyncratic reactions requires a departure from traditional receptor profiling towards specialized safety pharmacology studies and in vitro hypersensitivity assays that can probe the complex interplay between the drug and the immune system. Continued research into the specific immune pathways involved in mesalazine-induced hypersensitivity will be vital for developing strategies to predict and mitigate these rare but potentially severe adverse events.

References

Historical context of Meseclazone discovery and development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive technical guide on the discovery and development of Meseclazone (W-2395) cannot be constructed due to a significant lack of publicly available scientific literature. This non-steroidal anti-inflammatory drug (NSAID), developed in the 1970s, appears to have had its development terminated at an early stage, precluding the publication of detailed preclinical and clinical data.

This compound was identified as a prodrug, meaning it would be converted into its active therapeutic form within the body. The development of this compound was reportedly halted due to issues of liver toxicity. This adverse effect is a known, though not universal, concern with NSAIDs and a critical factor in the attrition of drug candidates during development.

The historical context of this compound's development places it within a period of active research and discovery of novel NSAIDs following the elucidation of their primary mechanism of action.

General Mechanism of Action for NSAIDs

Non-steroidal anti-inflammatory drugs primarily exert their therapeutic effects—anti-inflammatory, analgesic, and antipyretic—through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Below is a generalized schematic of the NSAID mechanism of action, which would have been the intended pathway for this compound.

NSAID_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Biological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Metabolized by Prostaglandins_Physiological Physiological Prostaglandins COX1->Prostaglandins_Physiological Produces Prostaglandins_Inflammatory Inflammatory Prostaglandins COX2->Prostaglandins_Inflammatory Produces Gastric_Protection Gastric Protection, Platelet Aggregation Prostaglandins_Physiological->Gastric_Protection Leads to Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Leads to This compound This compound (NSAID) This compound->COX1 Inhibits This compound->COX2 Inhibits

General NSAID Mechanism of Action

Data and Protocols

Due to the discontinuation of this compound's development, there is no available quantitative data regarding its binding affinities, IC50 values, pharmacokinetic parameters, or clinical trial outcomes. Similarly, detailed experimental protocols for its synthesis, pharmacological screening, and toxicological evaluation are not present in the public domain.

Conclusion

The historical record of this compound is sparse, serving as an example of a pharmaceutical candidate that did not proceed through the development pipeline. The reason for its withdrawal, hepatotoxicity, underscores a critical safety hurdle in drug development. While the specific details of this compound remain largely unknown, its story is situated within the broader narrative of NSAID discovery and the ongoing effort to develop safer and more effective anti-inflammatory therapies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, also known by its developmental code W-2395 and chemical name 2-methylseclazone, is a nonsteroidal anti-inflammatory drug (NSAID) that emerged from research in the 1970s.[1] Despite demonstrating anti-inflammatory, analgesic, and antipyretic properties in early studies, this compound was never commercialized due to concerns regarding liver toxicity.[1] This technical overview consolidates the available scientific literature on this compound, focusing on its pharmacological profile and the foundational experiments that characterized its activity.

Pharmacological Profile

This compound is understood to function as a prodrug, which, after administration, is metabolized to the 5-chloro derivative of salicylic acid.[1] This active metabolite is responsible for its therapeutic effects. The primary research on this compound highlighted its influence on platelet aggregation and its ability to counteract bronchoconstriction.

Effects on Platelet Aggregation

Early in vitro and ex vivo studies demonstrated that this compound possesses inhibitory activity against platelet aggregation. Specifically, it was shown to inhibit collagen-induced platelet aggregation and the secondary phase of ADP-induced aggregation.[2][3]

Antagonism of Bronchospasm

Research also indicated that this compound could dose-dependently inhibit bradykinin-induced bronchoconstriction. In comparative studies with other NSAIDs of the era, its potency was ranked in descending order as follows: isoproterenol ≈ indomethacin > fenoprofen > tolmetin > aspirin > naproxen ≈ ibuprofen > phenylbutazone > diflunisal > this compound > 5-CSA.

Mechanism of Action

The precise molecular mechanisms of this compound's active metabolite, 5-chlorosalicylic acid, have not been extensively elucidated in the available literature. However, as a derivative of salicylic acid, it is presumed to share a mechanism of action with other NSAIDs, which primarily involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. The broader search for the mechanism of action of related compounds, such as mesalazine (5-aminosalicylic acid), suggests potential involvement of pathways like the inhibition of nuclear factor-kappaB (NF-κB) and activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), though this has not been directly studied for this compound.

Experimental Protocols

Quantitative Data

A significant challenge in providing a comprehensive technical guide on this compound is the absence of detailed quantitative data in the public domain. Key metrics such as IC50 values for COX inhibition, binding affinities for relevant receptors, and detailed pharmacokinetic parameters have not been reported in the available literature. The only semi-quantitative data found is the relative potency ranking in the inhibition of bronchoconstriction.

Due to the lack of specific quantitative data, a comparative data table cannot be constructed.

Signaling Pathways and Logical Relationships

The available literature does not contain sufficient detail to map out the specific signaling pathways affected by this compound or its active metabolite. The logical relationship, however, can be summarized as a prodrug to active metabolite conversion.

Meseclazone_Metabolism This compound This compound (Prodrug) Active_Metabolite 5-Chlorosalicylic Acid (Active Metabolite) This compound->Active_Metabolite Metabolism Biological_Effects Anti-inflammatory, Analgesic, Antipyretic Effects Active_Metabolite->Biological_Effects Pharmacological Action

Caption: Metabolic activation of this compound.

Conclusion

This compound represents an early effort in the development of NSAIDs that, while showing therapeutic potential, was halted due to safety concerns. The available literature provides a foundational understanding of its identity as a prodrug and its effects on platelet aggregation and bronchoconstriction. However, a deep dive into its molecular mechanisms, detailed experimental protocols, and quantitative pharmacological data is hampered by the limited availability of the original research from several decades ago and the discontinuation of its development. For researchers today, the story of this compound serves as a reminder of the critical role of toxicology in drug development and the historical evolution of anti-inflammatory therapies. Further investigation into this compound would likely require access to archived corporate research files from its original developers.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for Meseclazone Quantification: A Developmental Guideline

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: A comprehensive search for a validated High-Performance Liquid Chromatography (HPLC) method specifically for the quantification of Meseclazone did not yield any established protocols in the public domain. This compound (W-2395) was an investigational nonsteroidal anti-inflammatory drug (NSAID) that was not commercially marketed, which likely accounts for the absence of standardized analytical methods in scientific literature.

It is critical to distinguish This compound (Chemical Formula: C₁₁H₁₀ClNO₃) from the similarly named but structurally different drug Mesalazine (also known as Mesalamine or 5-aminosalicylic acid; Chemical Formula: C₇H₇NO₃). The extensive body of literature on HPLC methods for Mesalazine is not applicable to the quantification of this compound due to differences in their physicochemical properties.

The following application note and protocol are provided as a theoretical starting point for the development and validation of an HPLC method for this compound. The parameters suggested are based on common practices for the analysis of small-molecule pharmaceuticals and related NSAIDs. This method is not validated and will require full validation by the end-user according to ICH guidelines (Q2(R1)) or other relevant regulatory standards.

Application Note: Theoretical HPLC Method for this compound Analysis

Introduction

This document outlines a proposed strategy for developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The hypothetical method is designed to serve as a robust starting point for researchers, scientists, and drug development professionals aiming to establish a validated analytical procedure for this compound. The proposed approach utilizes a C18 stationary phase with a UV detector, a common and effective combination for compounds of similar structure.

Chromatographic Conditions (Proposed Starting Point)

The following table summarizes the recommended initial parameters for method development. Optimization of these conditions, particularly the mobile phase composition and pH, will be essential to achieve desired peak shape, retention, and resolution.

ParameterProposed Condition
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic or Gradient (start with 60:40 A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan)
Injection Volume 10 µL
Run Time 10 minutes (to be adjusted)

Experimental Protocols: Method Development and Validation

Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution Preparation (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer the standard to a 10 mL volumetric flask.

    • Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the compound completely. Use sonication if necessary.

    • Dilute to the mark with the same solvent and mix thoroughly. This solution should be stored under appropriate conditions (e.g., refrigerated and protected from light).

  • Working Standard and Calibration Curve Solutions:

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with the mobile phase.

    • A suggested concentration range for the calibration curve could be 1 µg/mL to 100 µg/mL.

Instrumentation and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Record the chromatograms and the peak areas.

Method Development and Optimization
  • Wavelength Selection: Perform a UV-Visible scan of this compound in the mobile phase to determine the wavelength of maximum absorbance (λmax). This wavelength should be used for detection to ensure maximum sensitivity.

  • Mobile Phase Optimization: Adjust the ratio of aqueous to organic solvent to achieve a suitable retention time for this compound (typically between 2 and 10 minutes). If peak shape is poor, consider adjusting the pH of the aqueous phase with a different acid (e.g., phosphoric acid) or using a buffer (e.g., phosphate buffer).

  • Gradient Elution: If isocratic elution does not provide adequate separation from potential impurities or degradants, develop a gradient elution method.

Data Analysis and Quantification
  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and the linearity range.

  • The concentration of this compound in unknown samples can be calculated using the regression equation.

Quantitative Data Summary (Validation Targets)

Since no experimental data for a validated method exists, the following table outlines the typical acceptance criteria for key validation parameters that should be targeted during method validation according to ICH guidelines.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) To be determined (e.g., Signal-to-Noise ratio of 3:1)
Limit of Quantification (LOQ) To be determined (e.g., Signal-to-Noise ratio of 10:1)
Specificity The peak for this compound should be pure and resolved from any other components (e.g., impurities, excipients).
Robustness Method performance should remain acceptable under minor variations in parameters (e.g., pH, flow rate, column temperature).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the development and application of the proposed HPLC method for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagents Reagent Preparation (Mobile Phase, Diluents) system_prep HPLC System Equilibration reagents->system_prep standards Standard Solution Prep (Stock & Working Standards) injection Inject Samples & Standards standards->injection samples Sample Preparation (Extraction/Dilution) samples->injection system_prep->injection acquisition Chromatographic Data Acquisition injection->acquisition integration Peak Integration & Identification acquisition->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: General workflow for HPLC method development and analysis.

Application Notes & Protocols: In Vitro Cell-Based Assays for Meseclazone's Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction Meseclazone, also known as Mesalamine or 5-aminosalicylic acid (5-ASA), is a well-established non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are primarily attributed to its ability to modulate key inflammatory pathways.[1][2] this compound is known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which in turn reduces the production of prostaglandins and leukotrienes.[3] Furthermore, a significant part of its anti-inflammatory action involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[4][5] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).

These application notes provide detailed protocols for a suite of in vitro cell-based assays designed to quantify the anti-inflammatory activity of this compound. The assays are suitable for researchers in pharmacology, immunology, and drug development.

Key Anti-inflammatory Signaling Pathways Modulated by this compound

This compound exerts its effects by targeting critical nodes within the inflammatory cascade. The two primary pathways are the Arachidonic Acid Cascade, involving COX enzymes, and the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory genes.

Meseclazone_COX_Pathway Arachidonic Acid Cascade Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 COX1_COX2 COX-1 / COX-2 Enzymes ArachidonicAcid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2 Inhibition Meseclazone_NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88 Signaling IkB IκBα IKK->IkB Phosphorylates NFkB_IkB_complex p65/p50 IκBα IKK->NFkB_IkB_complex Targets NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_translocated->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Cytokines Cytokine_Assay_Workflow Workflow: Cytokine Production Assay A Seed RAW 264.7 cells in 96-well plate B Incubate 24h (allow adherence) A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D E Incubate 18-24h D->E F Collect Supernatant E->F G Perform TNF-α / IL-6 ELISA F->G H Measure Absorbance & Calculate Concentration G->H NFkB_Imaging_Workflow Workflow: NF-κB Translocation Assay A Seed RAW 264.7 cells on glass-bottom plates B Pre-treat with this compound (1 hour) A->B C Stimulate with LPS (30-60 minutes) B->C D Fix and Permeabilize Cells C->D E Block non-specific binding D->E F Incubate with anti-p65 primary antibody E->F G Incubate with fluorescent secondary antibody F->G H Stain nuclei with DAPI G->H I Image cells using fluorescence microscope H->I J Analyze nuclear vs. cytoplasmic fluorescence intensity I->J

References

Application Notes and Protocols for Testing Meseclazone in Cyclooxygenase (COX) Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone, also known as mesalazine or 5-aminosalicylic acid (5-ASA), is a non-steroidal anti-inflammatory drug (NSAID) whose mechanism of action includes the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[2] While COX-1 is constitutively expressed in many tissues and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1. Therefore, determining the inhibitory activity and selectivity of a compound like this compound against COX-1 and COX-2 is a critical step in its pharmacological profiling.

These application notes provide detailed protocols for in vitro enzymatic assays to determine the inhibitory potency of this compound against COX-1 and COX-2. The protocols are designed for a 96-well plate format, suitable for screening and dose-response studies.

Data Presentation: Inhibitory Activity of this compound

The inhibitory activity of this compound and other common NSAIDs against COX-1 and COX-2 is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-2) / IC50 (COX-1). A lower ratio suggests a preference for COX-1 inhibition, while a higher ratio indicates selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
This compound (5-Aminosalicylic acid) 410 >1000 >2.44
Aspirin~4-fold more selective for COX-1--
Diclofenac0.0760.0260.34
Ibuprofen12806.67
Celecoxib826.80.08
Meloxicam376.10.16
Piroxicam47250.53
Indomethacin0.00900.3134.44

Data for this compound and some other NSAIDs are from a human whole blood assay, which is a common in vitro model.[3] The COX-2 assay in this case was a modified human whole blood assay (WHMA-COX-2).[3] Data for other NSAIDs are provided for comparative purposes.

Signaling Pathway

The following diagram illustrates the cyclooxygenase signaling pathway and the points of inhibition by NSAIDs like this compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Homeostasis Gastric Mucosa Protection, Platelet Aggregation, Kidney Function Thromboxanes->Homeostasis Prostacyclins->Homeostasis Stimuli Inflammatory Stimuli, Growth Factors, etc. PLA2 Phospholipase A2 Stimuli->PLA2 This compound This compound (NSAIDs) This compound->COX1 This compound->COX2

Caption: Cyclooxygenase signaling pathway and inhibition by this compound.

Experimental Protocols

In Vitro Fluorometric COX-1 and COX-2 Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits and provides a sensitive method for determining the inhibitory activity of this compound.

a. Materials and Reagents:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that detects PGG2)

  • COX Cofactor (e.g., hematin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • This compound

  • Positive Control Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

b. Reagent Preparation:

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

  • Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in COX Assay Buffer to achieve a range of desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes according to the manufacturer's instructions. Keep the enzymes on ice.

  • Cofactor Solution: Dilute the COX Cofactor in COX Assay Buffer just before use.

  • Substrate Solution: Prepare the arachidonic acid solution by first mixing it with an equal volume of NaOH, and then diluting with purified water. This solution should be prepared fresh.

c. Assay Procedure:

  • Plate Setup:

    • Blank Wells: Add COX Assay Buffer.

    • Enzyme Control (100% Activity) Wells: Add COX Assay Buffer.

    • Positive Control Inhibitor Wells: Add the specific positive control inhibitor for either COX-1 or COX-2.

    • Test Compound (this compound) Wells: Add the different dilutions of this compound.

  • Reaction Mix Preparation: Prepare a master mix for each enzyme (COX-1 and COX-2) containing COX Assay Buffer, COX Probe, and the diluted COX Cofactor.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells (Enzyme Control, Positive Control, and Test Compound wells).

  • Pre-incubation: Add the prepared this compound dilutions or control solutions to the respective wells and pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the prepared arachidonic acid solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at 25°C.

d. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] * 100

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Colorimetric COX-1 and COX-2 Inhibitor Screening Assay

This protocol is based on a colorimetric detection method and offers an alternative to the fluorometric assay.

a. Materials and Reagents:

  • Recombinant ovine COX-1 and human COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (KOH)

  • Colorimetric Substrate (e.g., a chromogen that is oxidized by the peroxidase activity of COX)

  • This compound

  • Positive Control Inhibitors

  • DMSO

  • 96-well clear microplate

  • Microplate reader with absorbance detection

b. Reagent Preparation:

  • Follow similar steps for preparing this compound solutions, enzymes, and substrate as described in the fluorometric assay protocol, adjusting concentrations as specified by the kit manufacturer.

c. Assay Procedure:

  • Plate Setup:

    • Background Wells: Add Assay Buffer and Heme.

    • 100% Initial Activity Wells: Add Assay Buffer, Heme, and the respective COX enzyme.

    • Inhibitor Wells: Add Assay Buffer, Heme, the respective COX enzyme, and the this compound dilutions.

  • Pre-incubation: Incubate the plate for a few minutes at room temperature.

  • Reaction Initiation: Add the colorimetric substrate to all wells, followed by the arachidonic acid solution to initiate the reaction.

  • Incubation: Incubate the plate for a defined period (e.g., 5-10 minutes) at room temperature.

  • Measurement: Read the absorbance at the appropriate wavelength.

d. Data Analysis:

  • Subtract the average absorbance of the background wells from the absorbance of all other wells.

  • Calculate the percent inhibition for each this compound concentration: % Inhibition = [(Absorbance of 100% Activity - Absorbance of Inhibitor) / Absorbance of 100% Activity] * 100

  • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the this compound concentration.

Experimental Workflow

The following diagram outlines the general workflow for determining the IC50 of this compound in a COX enzyme assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents: - this compound Dilutions - COX Enzymes (1 & 2) - Buffers, Substrate, Cofactors Plate_Setup Set up 96-well Plate: - Blanks - Enzyme Controls - Positive Controls - this compound Samples Reagent_Prep->Plate_Setup Preincubation Add this compound/Controls and Pre-incubate Plate_Setup->Preincubation Reaction_Start Initiate Reaction with Arachidonic Acid Preincubation->Reaction_Start Measurement Kinetic Measurement (Fluorometric or Colorimetric) Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates (Slopes) Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition for each concentration Calc_Rate->Calc_Inhibition IC50_Determination Plot Dose-Response Curve and Determine IC50 Calc_Inhibition->IC50_Determination

References

Application Notes and Protocols for Meseclazone Formulation in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone (W-2395) is a nonsteroidal anti-inflammatory drug (NSAID) that acts as a prodrug to the 5-chloro derivative of salicylic acid.[1] Its investigation in preclinical animal models is essential to elucidate its therapeutic potential and safety profile. Due to its limited aqueous solubility, developing appropriate formulations for in vivo administration is a critical step for obtaining reliable and reproducible data. These application notes provide detailed protocols for the formulation of this compound for oral, intravenous, and intraperitoneal administration in preclinical animal studies, particularly in rodent models of inflammation.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. A notable challenge is its poor water solubility, which necessitates the use of specific formulation strategies to achieve the desired concentrations for in vivo testing. This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₁₀ClNO₃[3]
Molar Mass 239.65 g/mol [3]
Melting Point 148°C[2]
IUPAC Name 7-chloro-2-methyl-3,3a-dihydro-2H-oxazolo[3,2-b]benzoxazin-9-one
Solubility Soluble in DMSO
Aqueous Solubility Poorly soluble (exact value not readily available in literature)Inferred from general statements

Preclinical Animal Models

This compound, as an NSAID, is relevant for studying inflammatory diseases. Common preclinical animal models where this compound could be evaluated include:

  • Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice/Rats: A widely used model for inflammatory bowel disease (IBD).

  • Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation.

  • Collagen-Induced Arthritis in Mice/Rats: A model for rheumatoid arthritis.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to study the systemic inflammatory response.

Formulation Protocols

Given this compound's poor aqueous solubility, the following formulation strategies are recommended. It is crucial to perform small-scale pilot formulations to ensure the stability and homogeneity of the preparation before administering it to animals.

Protocol 1: Oral Gavage Formulation (Suspension)

Oral administration is a common route for preclinical efficacy studies. A suspension is a suitable formulation for poorly soluble compounds.

Materials:

  • This compound powder

  • Vehicle:

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

    • 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Wetting agent (optional): 0.1% (v/v) Tween 80

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals.

  • Particle Size Reduction (Optional but Recommended): If the particle size of the this compound powder is large, gently grind it in a mortar and pestle to a fine powder. This increases the surface area and improves suspension homogeneity.

  • Wetting: If using a wetting agent, add a small volume of the 0.1% Tween 80 solution to the this compound powder to form a paste. This helps in the dispersion of the hydrophobic drug particles in the aqueous vehicle.

  • Vehicle Addition: Gradually add the chosen vehicle (0.5% CMC or 0.5% MC) to the paste while continuously triturating or homogenizing.

  • Final Volume and Mixing: Transfer the suspension to a sterile tube and add the remaining vehicle to reach the final desired concentration. Mix thoroughly using a magnetic stirrer for at least 30 minutes to ensure a uniform suspension.

  • Storage and Administration: Store the suspension at 2-8°C and protect it from light. Before each administration, vortex the suspension vigorously to ensure homogeneity. Administer the formulation via oral gavage using an appropriate gauge gavage needle.

Table 2: Example Oral Gavage Dosing Calculations for a 25g Mouse

ParameterValue
Target Dose 50 mg/kg
Mouse Body Weight 25 g (0.025 kg)
Dose per Mouse 1.25 mg
Formulation Concentration 5 mg/mL
Volume to Administer 0.25 mL
Protocol 2: Intravenous (IV) Injection Formulation (Solubilized)

For pharmacokinetic studies or when rapid systemic exposure is required, an intravenous formulation is necessary. Due to this compound's poor aqueous solubility, a co-solvent system is required.

Materials:

  • This compound powder

  • Co-solvent system:

    • Option A: 10% DMSO, 40% PEG400, 50% Saline

    • Option B: 5% DMSO, 95% Saline (for lower concentrations)

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • 0.22 µm sterile filter

Procedure:

  • Solubilization: Weigh the required amount of this compound and place it in a sterile vial. Add the required volume of DMSO and vortex until the compound is completely dissolved.

  • Co-solvent Addition: Gradually add the PEG400 (if using Option A) while vortexing.

  • Aqueous Phase Addition: Slowly add the sterile saline to the organic solvent mixture while continuously vortexing to avoid precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a new sterile vial.

  • Visual Inspection: Visually inspect the final formulation for any signs of precipitation or crystallization. If precipitation occurs, the formulation is not suitable for IV injection.

  • Administration: Administer the solution slowly via the tail vein. The total volume should not exceed 5 mL/kg for mice.

Table 3: Example Intravenous Injection Dosing Calculations for a 25g Mouse

ParameterValue
Target Dose 10 mg/kg
Mouse Body Weight 25 g (0.025 kg)
Dose per Mouse 0.25 mg
Formulation Concentration 1 mg/mL
Volume to Administer 0.25 mL
Protocol 3: Intraperitoneal (IP) Injection Formulation (Suspension or Solubilized)

Intraperitoneal injection is another common route for preclinical studies, offering good systemic absorption. Both suspensions and solubilized formulations can be used.

For a Suspension:

Follow the same procedure as Protocol 1: Oral Gavage Formulation (Suspension) . Ensure the suspension is fine and homogenous to minimize irritation.

For a Solubilized Formulation:

Follow the same procedure as Protocol 2: Intravenous (IV) Injection Formulation (Solubilized) . The constraints on the percentage of organic solvents may be less strict than for IV administration, but it is still crucial to minimize potential irritation.

Table 4: Example Intraperitoneal Injection Dosing Calculations for a 200g Rat

ParameterValue
Target Dose 25 mg/kg
Rat Body Weight 200 g (0.2 kg)
Dose per Rat 5 mg
Formulation Concentration (Suspension) 5 mg/mL
Volume to Administer 1 mL

Experimental Workflows

The following diagrams illustrate the general workflows for preparing and administering this compound formulations.

G cluster_oral Oral Gavage Formulation Workflow weigh_oral Weigh this compound grind Grind to Fine Powder (Optional) weigh_oral->grind wet Add Wetting Agent (e.g., Tween 80) grind->wet add_vehicle Gradually Add Vehicle (e.g., 0.5% CMC) wet->add_vehicle mix_oral Vortex/Stir for 30 min add_vehicle->mix_oral administer_oral Administer via Oral Gavage mix_oral->administer_oral G cluster_iv Intravenous Formulation Workflow weigh_iv Weigh this compound dissolve_dmso Dissolve in DMSO weigh_iv->dissolve_dmso add_cosolvent Add Co-solvent (e.g., PEG400) dissolve_dmso->add_cosolvent add_saline Slowly Add Saline add_cosolvent->add_saline filter Sterile Filter (0.22 µm) add_saline->filter administer_iv Administer via Tail Vein Injection filter->administer_iv G This compound This compound (Prodrug) active_metabolite 5-Chloro Salicylic Acid (Active Metabolite) This compound->active_metabolite Metabolism cox1_cox2 COX-1 & COX-2 active_metabolite->cox1_cox2 Inhibition arachidonic_acid Arachidonic Acid prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) arachidonic_acid->prostaglandins Catalysis inflammation Inflammation (Pain, Fever, Edema) prostaglandins->inflammation

References

Application Notes & Protocols: Computational Docking of Meseclazone to Inflammatory Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in silico analysis of Meseclazone's interaction with key inflammatory targets. The protocols outlined below offer a step-by-step methodology for performing computational docking studies to predict the binding affinity and interaction patterns of this compound, a drug known for its anti-inflammatory properties.

Introduction

This compound, also known as Mesalazine or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory agent widely used in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease. Its therapeutic effects are attributed to the modulation of various inflammatory pathways. Key molecular targets of this compound include Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Computational docking is a powerful tool to elucidate the molecular interactions between this compound and these targets, providing insights into its mechanism of action and aiding in the development of novel anti-inflammatory therapies.

Inflammatory Signaling Pathways Involving this compound's Targets

This compound is known to interfere with the production of pro-inflammatory mediators. A critical pathway is the cyclooxygenase (COX) pathway, where this compound inhibits COX-1 and COX-2, thereby reducing the synthesis of prostaglandins.[1][2] Additionally, this compound can modulate the NF-κB signaling pathway, a central regulator of inflammation, and activate PPAR-γ, which has anti-inflammatory effects.[3][4]

G This compound's Influence on Inflammatory Pathways cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascades cluster_2 Inflammatory Mediator Synthesis cluster_3 Cellular Response cluster_4 This compound Intervention cluster_5 Anti-inflammatory Pathway Stimuli e.g., Cytokines, Pathogens PLA2 Phospholipase A2 Stimuli->PLA2 IKK IKK Complex NFkB_Inhibitor IκB IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB releases Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression translocates to nucleus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Redness, Swelling, Pain) Prostaglandins->Inflammation Gene_Expression->Inflammation This compound This compound This compound->NFkB inhibits This compound->COX1 inhibits This compound->COX2 inhibits PPARg PPAR-γ This compound->PPARg activates Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory_Genes G Computational Docking Workflow for this compound Start Start Prep_Target 1. Target Protein Preparation - Download PDB file - Remove water & heteroatoms - Add polar hydrogens - Assign charges Start->Prep_Target Prep_Ligand 2. Ligand Preparation - Obtain this compound structure (e.g., PubChem) - Generate 3D coordinates - Assign charges & torsions Start->Prep_Ligand Grid_Box 3. Grid Box Generation - Define binding site - Set grid parameters Prep_Target->Grid_Box Docking 4. Molecular Docking - Run AutoDock Vina - Generate docked poses Prep_Ligand->Docking Grid_Box->Docking Analysis 5. Results Analysis - Analyze binding energies - Visualize interactions - Identify key residues Docking->Analysis End End Analysis->End

References

Application Notes and Protocols for the Synthesis and Evaluation of Novel Meseclazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis of novel derivatives of Meseclazone, a nonsteroidal anti-inflammatory drug (NSAID), and protocols for their subsequent structure-activity relationship (SAR) studies. This compound (7-chloro-2-methyl-3,3a-dihydro-2H,9H-[1]oxazolo[3,2-b][2]benzoxazin-9-one) was developed in the 1970s but was never marketed due to concerns of hepatotoxicity. This document outlines a proposed synthetic pathway to the this compound core and suggests modifications to generate a library of novel analogues for biological evaluation. The goal of these studies is to identify derivatives with potent anti-inflammatory activity and reduced cytotoxicity.

Proposed Synthesis of this compound Scaffold and Novel Derivatives

A plausible synthetic route to the this compound scaffold can be envisioned through a multi-step process involving the formation of a key N-arylhydroxamic acid intermediate followed by a nitrone formation and subsequent intramolecular [3+2] cycloaddition.

Synthesis of the this compound Core Scaffold (Hypothetical Pathway)

Scheme 1: Proposed Synthesis of the this compound Core

A proposed multi-step synthesis is outlined below, starting from commercially available 2-amino-4-chlorophenol.

  • Step 1: Synthesis of 2-(benzyloxy)-5-chloroaniline (2): The phenolic hydroxyl group of 2-amino-4-chlorophenol (1) is protected with a benzyl group to prevent unwanted side reactions in subsequent steps.

  • Step 2: Synthesis of N-(2-(benzyloxy)-5-chlorophenyl)hydroxylamine (3): The aniline derivative (2) is oxidized to the corresponding N-phenylhydroxylamine.

  • Step 3: Synthesis of N-(2-(benzyloxy)-5-chlorophenyl)-N-hydroxyacetamide (4): The hydroxylamine (3) is acylated to form the N-arylhydroxamic acid.

  • Step 4: Synthesis of (Z)-N-(2-(benzyloxy)-5-chlorophenyl)-N-(prop-2-en-1-yloxy)acetamide (5): The hydroxamic acid (4) is O-allylated.

  • Step 5: Synthesis of the Nitrone Intermediate (6): The N-hydroxyacetamide derivative (5) is treated to form a nitrone intermediate.

  • Step 6: Intramolecular [3+2] Cycloaddition to form the this compound Scaffold (7): The nitrone undergoes an intramolecular cycloaddition with the tethered alkene to form the core oxazolo[3,2-b]benzoxazin-9-one ring system.

  • Step 7: Deprotection to Yield the this compound Core (8): The benzyl protecting group is removed to yield the phenolic hydroxyl group.

Synthesis of Novel this compound Derivatives

To explore the structure-activity relationships, a series of novel derivatives will be synthesized by modifying three key regions of the this compound scaffold:

  • R1: Substituents on the Benzene Ring: Modifications at this position will explore the influence of electronic and steric effects on activity.

  • R2: Substituents at the 2-position of the Oxazolo Ring: Altering this group will probe the impact of steric bulk and electronics on potency and selectivity.

  • R3: Modifications of the Dichlorophenylamino Moiety: This will investigate the importance of this group for activity and potential toxicity.

A proposed library of derivatives is presented in Table 1.

Table 1: Proposed Novel this compound Derivatives for SAR Studies

Compound IDR1R2R3
M-001 7-Cl-CH3H
M-002 7-F-CH3H
M-003 7-OCH3-CH3H
M-004 7-NO2-CH3H
M-005 7-Cl-CH2CH3H
M-006 7-Cl-CF3H
M-007 7-Cl-PhH
M-008 7-Cl-CH32,6-di-F-Ph
M-009 7-Cl-CH34-CF3-Ph
M-010 7-Cl-CH34-pyridyl

Experimental Protocols

General Synthetic Protocol for this compound Derivatives

Detailed, step-by-step protocols for the synthesis of the this compound scaffold and its derivatives should be developed based on established methods for the key chemical transformations. The following is a generalized protocol for the synthesis of a representative derivative.

Protocol 2.1.1: Synthesis of a Representative this compound Derivative (e.g., M-001)

Materials:

  • Starting materials (e.g., substituted 2-aminophenols)

  • Reagents for protection, oxidation, acylation, allylation, nitrone formation, and cycloaddition

  • Appropriate solvents

  • Standard laboratory glassware and equipment

Procedure:

  • Protection: Dissolve the starting substituted 2-aminophenol in a suitable solvent and react with a protecting group reagent (e.g., benzyl bromide) in the presence of a base.

  • Oxidation: The protected aniline is oxidized to the corresponding hydroxylamine using an appropriate oxidizing agent.

  • Acylation: The hydroxylamine is acylated with an acylating agent (e.g., acetic anhydride) to form the hydroxamic acid.

  • O-allylation: The hydroxamic acid is reacted with an allyl halide to introduce the alkene tether.

  • Nitrone Formation and Cycloaddition: The O-allylated intermediate is heated in a suitable solvent to promote nitrone formation and subsequent intramolecular [3+2] cycloaddition.

  • Deprotection: The protecting group is removed under appropriate conditions to yield the final this compound derivative.

  • Purification and Characterization: The crude product is purified by column chromatography or recrystallization. The structure and purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Biological Evaluation Protocols

The synthesized this compound derivatives will be evaluated for their anti-inflammatory activity and cytotoxicity using the following in vitro assays.

Protocol 2.2.1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay will determine the inhibitory activity of the compounds against the COX-1 and COX-2 enzymes.

  • Principle: The peroxidase activity of COX enzymes is measured by monitoring the oxidation of a chromogenic substrate.

  • Procedure:

    • Prepare a 96-well plate with assay buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compounds or a reference inhibitor (e.g., celecoxib).

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Protocol 2.2.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay will assess the inhibitory effect of the compounds on the 5-LOX enzyme.

  • Principle: The formation of hydroperoxides from linoleic acid by 5-LOX is measured by an increase in absorbance at 234 nm.

  • Procedure:

    • In a 96-well plate, pre-incubate the 5-LOX enzyme with various concentrations of the test compounds or a reference inhibitor (e.g., zileuton).

    • Initiate the reaction by adding the linoleic acid substrate.

    • Measure the change in absorbance at 234 nm over time.

    • Calculate the percent inhibition and determine the IC50 value for each compound.

Protocol 2.2.3: Cell Viability (MTT) Assay

This assay will evaluate the general cytotoxicity of the this compound derivatives.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Procedure:

    • Seed cells (e.g., a relevant cell line) in a 96-well plate and allow them to adhere.

    • Treat the cells with various concentrations of the test compounds for a specified period.

    • Add MTT solution to each well and incubate.

    • Solubilize the formazan crystals with a solubilization solution.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the CC50 value for each compound.

Protocol 2.2.4: In Vitro Hepatotoxicity Assay

Given the known hepatotoxicity of the parent compound, this assay is crucial for evaluating the safety profile of the novel derivatives.

  • Principle: The cytotoxicity of the compounds will be assessed using a human liver cell line (e.g., HepG2). Cell viability will be measured using the MTT assay as described above.

  • Procedure:

    • Culture HepG2 cells in a 96-well plate.

    • Expose the cells to a range of concentrations of the this compound derivatives for 24 and 48 hours.

    • Perform the MTT assay to determine cell viability.

    • A known hepatotoxic compound (e.g., acetaminophen) will be used as a positive control.

    • The CC50 values will be determined to quantify the hepatotoxicity of each derivative.

Data Presentation

The quantitative data from the biological assays will be summarized in the following tables for clear comparison and SAR analysis.

Table 2: In Vitro Anti-inflammatory Activity of this compound Derivatives

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)5-LOX IC50 (µM)
This compound
M-001
M-002
...
Indomethacin
Celecoxib

Table 3: In Vitro Cytotoxicity and Hepatotoxicity of this compound Derivatives

Compound IDGeneral Cell Line CC50 (µM)HepG2 CC50 (µM)Therapeutic Index (HepG2 CC50 / COX-2 IC50)
This compound
M-001
M-002
...
Acetaminophen

Visualizations

The following diagrams illustrate the key workflows and pathways described in these application notes.

G General Synthetic Workflow for this compound Derivatives Start Substituted 2-Aminophenol Protection Protection of Phenolic OH Start->Protection Oxidation Oxidation to Hydroxylamine Protection->Oxidation Acylation Acylation to Hydroxamic Acid Oxidation->Acylation O_Allylation O-Allylation Acylation->O_Allylation Nitrone_Cycloaddition Nitrone Formation & Intramolecular [3+2] Cycloaddition O_Allylation->Nitrone_Cycloaddition Deprotection Deprotection Nitrone_Cycloaddition->Deprotection Final_Product Novel this compound Derivative Deprotection->Final_Product

Caption: Synthetic workflow for novel this compound derivatives.

G Experimental Workflow for SAR Studies Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization Synthesis->Purification Bioassays Biological Evaluation Purification->Bioassays COX_Assay COX-1/COX-2 Inhibition Assay Bioassays->COX_Assay LOX_Assay 5-LOX Inhibition Assay Bioassays->LOX_Assay MTT_Assay Cell Viability (MTT) Assay Bioassays->MTT_Assay Hep_Assay Hepatotoxicity Assay Bioassays->Hep_Assay Data_Analysis Data Analysis & SAR COX_Assay->Data_Analysis LOX_Assay->Data_Analysis MTT_Assay->Data_Analysis Hep_Assay->Data_Analysis

Caption: Workflow for SAR studies of this compound derivatives.

G Simplified Arachidonic Acid Cascade Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs

Caption: Targeted signaling pathway for this compound derivatives.

References

Application Notes and Protocols for the Identification of Meseclazone Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meseclazone is a pharmaceutical compound whose metabolic fate is of significant interest in drug development and clinical monitoring. The identification and quantification of its metabolites in biological matrices are crucial for understanding its pharmacokinetics, efficacy, and potential toxicity. These application notes provide a comprehensive overview of the analytical methodologies for the detection and characterization of this compound metabolites. The protocols described herein are based on established techniques for drug metabolite analysis and have been adapted for this compound.

The primary analytical techniques employed for this purpose include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer the requisite sensitivity and specificity for complex biological samples.[1][2]

Predicted Metabolic Pathways of this compound

The biotransformation of drugs like this compound typically occurs in two phases.[3][4] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[3]

  • Phase I Metabolism (Functionalization): It is anticipated that this compound undergoes Phase I metabolism, primarily through oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. Potential modifications include hydroxylation of the aromatic rings and N-dealkylation. Reduction and hydrolysis are also possible Phase I reactions.

  • Phase II Metabolism (Conjugation): The functionalized metabolites from Phase I are expected to undergo Phase II conjugation reactions. The most common conjugation pathways include glucuronidation and sulfation, which significantly enhance the polarity of the metabolites for renal excretion.

Analytical Techniques

A combination of chromatographic separation and mass spectrometric detection is the gold standard for the identification and quantification of drug metabolites.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These techniques are essential for separating this compound and its metabolites from endogenous components in biological samples. Reversed-phase chromatography with a C18 column is a common starting point.

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS provides molecular weight information, while MS/MS offers structural elucidation through fragmentation analysis. Electrospray ionization (ESI) is a widely used ionization technique for this class of compounds.

Experimental Protocols

The following are detailed protocols for the analysis of this compound metabolites in biological matrices such as plasma and urine.

Sample Preparation

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.

a. Liquid-Liquid Extraction (LLE)

This technique separates compounds based on their differential solubility in two immiscible liquids.

  • Protocol:

    • To 1 mL of plasma or urine, add an appropriate internal standard.

    • Add 5 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. Solid-Phase Extraction (SPE)

SPE utilizes a solid sorbent to selectively retain the analytes while interfering compounds are washed away.

  • Protocol:

    • Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

    • Load 1 mL of the biological sample (pre-treated with an internal standard) onto the cartridge.

    • Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Elute the analytes with 1 mL of a strong solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute as described for LLE.

c. Protein Precipitation

This is a simpler and faster method suitable for high-throughput analysis.

  • Protocol:

    • To 200 µL of plasma, add 600 µL of a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

Chromatographic and Mass Spectrometric Conditions

The following are starting conditions that should be optimized for the specific analytes and instrumentation.

a. UHPLC-MS/MS Method

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an ESI source.

  • Analytical Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the more hydrophobic metabolites.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: ESI in both positive and negative modes should be evaluated to determine the optimal ionization for this compound and its metabolites.

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound and its potential metabolites must be determined by infusing standard solutions into the mass spectrometer.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of drug metabolites using LC-MS/MS, which can be adapted for this compound.

ParameterTypical RangeReference
Linearity Range0.1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)0.1 - 1.0 ng/mL
Accuracy (% bias)Within ±15%
Precision (% CV)<15%
Recovery>80%

Visualizations

This compound Metabolism Pathway

Meseclazone_Metabolism This compound This compound PhaseI Phase I Metabolites (e.g., Hydroxylated, N-dealkylated) This compound->PhaseI Oxidation, Reduction, Hydrolysis (CYP450) PhaseII Phase II Metabolites (e.g., Glucuronide, Sulfate conjugates) PhaseI->PhaseII Conjugation (UGTs, SULTs) Excretion Excretion PhaseII->Excretion

Caption: Predicted biotransformation pathway of this compound.

Experimental Workflow for Metabolite Identification

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing BiologicalSample Biological Sample (Plasma, Urine) Extraction Extraction (LLE, SPE, or Protein Precipitation) BiologicalSample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration LC_Separation LC Separation (UHPLC, C18 column) Concentration->LC_Separation MS_Detection MS/MS Detection (ESI, Full Scan & Product Ion Scan) LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition MetaboliteID Metabolite Identification (Mass shift, Fragmentation pattern) DataAcquisition->MetaboliteID Quantification Quantification MetaboliteID->Quantification

References

Application Notes and Protocols for Meseclazone in Mechanistic Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meseclazone, also known as Mesalazine or 5-aminosalicylic acid (5-ASA), is a drug primarily used in the management of inflammatory bowel disease.[1][2] While generally considered safe, emerging evidence suggests potential for toxicity, making it a subject of interest in mechanistic toxicology studies. These notes provide an overview of this compound's toxicological profile and detailed protocols for investigating its effects, with a focus on oxidative stress, mitochondrial dysfunction, and apoptosis.

Mechanisms of this compound-Induced Toxicity

This compound's toxicity appears to be multi-faceted, primarily involving the induction of oxidative stress and subsequent mitochondrial damage, which can lead to apoptosis.

  • Oxidative Stress and Mitochondrial Dysfunction: this compound has been shown to induce a concentration- and time-dependent increase in mitochondrial reactive oxygen species (ROS) formation.[2] This oxidative stress can lead to the inhibition of key mitochondrial enzymes like succinate dehydrogenase (SDH), a collapse of the mitochondrial membrane potential (MMP), mitochondrial swelling, and the release of cytochrome c.[2] The generation of ROS is a key event in mitochondrial dysfunction associated with inflammatory conditions.[3] this compound's antioxidant properties have also been noted, suggesting a complex, dose-dependent role in modulating cellular redox status.

  • Apoptosis Induction: The mitochondrial damage initiated by this compound can trigger the intrinsic apoptotic pathway. The release of cytochrome c is a critical signaling event in this process. Studies have demonstrated that this compound can induce apoptosis, characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a hallmark of the mitochondrial pathway of apoptosis.

  • Nrf2 Pathway Activation: Interestingly, oxidized metabolites of this compound have been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of cytoprotective genes, including heme oxygenase-1 (HO-1). This suggests a potential adaptive response to the initial oxidative stress induced by the drug.

Data Presentation

The following tables summarize hypothetical quantitative data based on published findings regarding this compound's effects. These tables are intended to provide a framework for data presentation in experimental studies.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control)Standard Deviation
0 (Control)100± 5.2
2092± 4.8
4078± 6.1
6061± 5.5
8045± 4.9

Data is hypothetical and for illustrative purposes, based on findings that this compound decreases cell viability in a dose-dependent manner.

Table 2: this compound-Induced ROS Production (Amplex® Red Assay)

This compound Concentration (µM)H₂O₂ Concentration (nM)Standard Deviation
0 (Control)15± 2.1
2548± 5.6
5097± 8.3
100185± 12.4

This table illustrates a dose-dependent increase in ROS, consistent with findings on this compound-induced oxidative stress.

Table 3: this compound's Effect on Apoptotic Markers (Western Blot Quantification)

This compound Concentration (µM)Bax/Bcl-2 Ratio (Fold Change vs. Control)Standard Deviation
0 (Control)1.0± 0.1
402.5± 0.3
804.8± 0.5

This table demonstrates the shift towards a pro-apoptotic state, as indicated by the increased Bax/Bcl-2 ratio.

Experimental Protocols

Here are detailed protocols for key experiments to assess this compound-induced toxicity.

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cells in a 96-well plate format.

  • Materials:

    • Adherent cells (e.g., K562, HepG2)

    • Complete cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using Amplex® Red Assay

This protocol is adapted for measuring hydrogen peroxide (H₂O₂), a key ROS, released from cells treated with this compound.

  • Materials:

    • Adherent cells

    • Complete cell culture medium

    • This compound stock solution

    • Amplex® Red reagent

    • Horseradish peroxidase (HRP)

    • H₂O₂ standard solution

    • Reaction buffer (e.g., Krebs-Ringer-Phosphate-Glucose buffer)

    • 96-well black microplates with clear bottoms

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound as described in Protocol 1.

    • Prepare an H₂O₂ standard curve ranging from 0 to 10 µM.

    • Prepare a working solution of 100 µM Amplex® Red and 0.2 U/mL HRP in reaction buffer. Protect from light.

    • After this compound treatment, wash the cells twice with warm reaction buffer.

    • Add 50 µL of the Amplex® Red/HRP working solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence with an excitation of ~570 nm and emission of ~585 nm.

    • Subtract the fluorescence of a no-cell blank from all readings.

    • Determine the H₂O₂ concentration in the samples by interpolating from the standard curve.

Protocol 3: Detection of Apoptosis by Hoechst Staining

This protocol allows for the visualization of nuclear morphology changes associated with apoptosis.

  • Materials:

    • Cells grown on glass coverslips or in chamber slides

    • This compound stock solution

    • Hoechst 33342 solution (1 mg/mL in distilled water)

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., 4% paraformaldehyde in PBS)

    • Mounting medium

    • Fluorescence microscope

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Stain the cells with Hoechst 33342 solution (diluted to 1 µg/mL in PBS) for 10 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

    • Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will exhibit condensed, fragmented nuclei.

Visualizations

Meseclazone_Toxicity_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 ROS ↑ Reactive Oxygen Species (ROS) Mitochondrion->ROS SDH ↓ Succinate Dehydrogenase (SDH) Mitochondrion->SDH MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP CytochromeC Cytochrome c Release MMP->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cardiotoxicity.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., K562, HepG2) Meseclazone_Treatment 2. This compound Treatment (Dose- and Time-response) Cell_Culture->Meseclazone_Treatment Cytotoxicity_Assays 3. Cytotoxicity Assessment Meseclazone_Treatment->Cytotoxicity_Assays ROS_Measurement 4. Oxidative Stress Measurement Meseclazone_Treatment->ROS_Measurement Apoptosis_Analysis 5. Apoptosis Analysis Meseclazone_Treatment->Apoptosis_Analysis MTT MTT Assay (Viability) Cytotoxicity_Assays->MTT LDH LDH Assay (Membrane Integrity) Cytotoxicity_Assays->LDH Data_Analysis 6. Data Analysis and Interpretation MTT->Data_Analysis LDH->Data_Analysis AmplexRed Amplex® Red Assay (H₂O₂) ROS_Measurement->AmplexRed AmplexRed->Data_Analysis Hoechst Hoechst Staining (Nuclear Morphology) Apoptosis_Analysis->Hoechst BaxBcl2 Bax/Bcl-2 Expression (Western Blot/RT-PCR) Apoptosis_Analysis->BaxBcl2 Hoechst->Data_Analysis BaxBcl2->Data_Analysis

Caption: Experimental workflow for in vitro toxicity testing of this compound.

Meseclazone_Toxicology_Relationships This compound This compound Oxidative_Stress Induction of Oxidative Stress This compound->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Nrf2_Activation Nrf2 Pathway Activation Oxidative_Stress->Nrf2_Activation (by oxidized metabolites) Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Adaptive_Response Adaptive Cellular Response Nrf2_Activation->Adaptive_Response

Caption: Logical relationships in this compound's mechanistic toxicology.

References

Troubleshooting & Optimization

Overcoming low yield in Meseclazone chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yield during the chemical synthesis of Meseclazone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The proposed synthetic route is a multi-step process involving the initial synthesis of a benzoxazinone intermediate followed by a cycloaddition to form the final product.

Part 1: Synthesis of 7-chloro-2-vinyl-4H-benzo[d][1][2]oxazin-4-one (Intermediate A)

Question 1: The initial reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol is resulting in a low yield or a complex mixture of byproducts. What could be the cause?

Answer:

Low yields in the reduction of nitroarenes can often be attributed to several factors:

  • Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Over-reduction: Depending on the reducing agent, there is a risk of over-reduction of other functional groups or the aromatic ring.

  • Side Reactions: The intermediate nitroso and hydroxylamine species can undergo side reactions if they are not rapidly converted to the amine.

  • Oxidation of the Product: 2-amino-4-chlorophenol is susceptible to oxidation, especially in the presence of air and residual oxidants.

Troubleshooting Steps:

  • Choice of Reducing Agent: If using catalytic hydrogenation (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned. For metal/acid reductions (e.g., Fe/HCl), ensure the metal is finely powdered and activated. A detailed protocol for the reduction using iron filings is available.[1]

  • Reaction Conditions: Optimize the temperature and reaction time. For catalytic hydrogenation, ensure efficient stirring to facilitate mass transfer.

  • Work-up Procedure: Perform the work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aminophenol product. Ensure the pH is carefully controlled during extraction and precipitation.[1]

Question 2: The acylation of 2-amino-4-chlorophenol with acryloyl chloride is giving a poor yield of the desired N-acylated product. What are the likely issues?

Answer:

Low yields in this acylation step can arise from:

  • Competing O-acylation: The hydroxyl group of the aminophenol can also be acylated, leading to a mixture of N-acylated, O-acylated, and N,O-diacylated products.

  • Decomposition of Acryloyl Chloride: Acryloyl chloride is highly reactive and can polymerize or decompose if not handled correctly.

  • Sub-optimal Reaction Conditions: The choice of base and solvent is crucial for selective N-acylation.

Troubleshooting Steps:

  • Selective N-acylation: To favor N-acylation over O-acylation, the reaction is typically carried out under basic conditions to deprotonate the more acidic phenolic hydroxyl group, making the amino group the more nucleophilic site. However, a very strong base might deprotonate both. Careful selection of a non-nucleophilic base like triethylamine or pyridine is recommended.

  • Control of Reaction Temperature: Add the acryloyl chloride dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions and polymerization.

  • Use of Fresh Reagents: Use freshly distilled or newly opened acryloyl chloride to avoid impurities and decomposition products.

Question 3: The cyclization to form the 7-chloro-2-vinyl-4H-benzo[d][2]oxazin-4-one (Intermediate A) is inefficient. How can this be improved?

Answer:

Inefficient cyclization to form the benzoxazinone ring is a common challenge. Key factors include:

  • Dehydrating Agent: The intramolecular cyclization involves the elimination of water. An effective dehydrating agent is often required.

  • Reaction Temperature: The reaction may require heating to overcome the activation energy for cyclization.

  • Purity of the Starting Material: Impurities from the previous step can interfere with the cyclization.

Troubleshooting Steps:

  • Use of a Cyclizing/Dehydrating Agent: Acetic anhydride is commonly used for this type of cyclization. Other reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) with triphenylphosphine have also been reported for similar transformations under mild conditions.

  • Thermal Conditions: If a dehydrating agent is already being used, optimizing the reaction temperature and time is crucial. Monitor the reaction by TLC to determine the optimal conditions.

  • Purification of the Precursor: Ensure the N-acylated intermediate is of high purity before proceeding with the cyclization step.

Part 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

Question 4: The 1,3-dipolar cycloaddition of N-methyl nitrone to Intermediate A is resulting in a low yield of this compound. What are the potential reasons?

Answer:

Low yields in 1,3-dipolar cycloaddition reactions of nitrones can be due to several factors:

  • Poor Reactivity of the Dipolarophile: The double bond in the benzoxazinone intermediate may not be sufficiently reactive towards the nitrone.

  • Incorrect Regioselectivity: The cycloaddition can potentially lead to two different regioisomers. The electronics of the dipolarophile play a key role in determining the regioselectivity. For electron-deficient alkenes, the reaction with a nitrone typically yields the 5-substituted isoxazolidine.

  • Stereoselectivity Issues: The reaction can also produce different stereoisomers (endo/exo), which may be difficult to separate, leading to a lower isolated yield of the desired isomer.

  • Decomposition of the Nitrone: Nitrones can be unstable, especially under prolonged heating.

Troubleshooting Steps:

  • Reaction Conditions: Optimize the solvent and temperature. Some cycloadditions proceed well at room temperature, while others require heating. Microwave irradiation can sometimes improve yields and reduce reaction times. Solvent-free conditions have also been shown to be effective for some nitrone cycloadditions.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can sometimes enhance the rate and selectivity of the cycloaddition reaction.

  • Nitrone Generation: If the N-methyl nitrone is prepared in situ, ensure the conditions for its formation are optimal and that it is consumed by the dipolarophile as it is formed.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A plausible synthetic route begins with the reduction of 4-chloro-2-nitrophenol to 2-amino-4-chlorophenol. This is followed by N-acylation with acryloyl chloride and subsequent cyclization to form the key intermediate, 7-chloro-2-vinyl-4H-benzo[d]oxazin-4-one. The final step is a 1,3-dipolar cycloaddition of N-methyl nitrone to this intermediate to yield this compound.

Q2: Are there any known side reactions to be aware of during the synthesis of the benzoxazinone intermediate?

A2: Yes, during the acylation of 2-amino-4-chlorophenol, competing O-acylation can occur. Additionally, polymerization of acryloyl chloride is a potential side reaction. During the cyclization step, incomplete reaction or decomposition of the starting material under harsh conditions can reduce the yield.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of each step. Use an appropriate solvent system to achieve good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to identify the spots.

Q4: What are the safety precautions for handling the reagents involved in this compound synthesis?

A4: Many of the reagents are hazardous. For example, 4-chloro-2-nitrophenol is toxic and an irritant. Acryloyl chloride is corrosive and a lachrymator. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.

Quantitative Data Summary

Table 1: Reaction Conditions for the Synthesis of 2-amino-4-chlorophenol

ParameterValueReference
Starting Material4-chloro-2-nitrophenol
Reducing AgentFinely powdered cast iron
Acid2 N Hydrochloric acid
TemperatureBoiling water bath
Reaction Time~2 hours
Reported Yield~90%

Experimental Protocols

Protocol 1: Synthesis of 2-amino-4-chlorophenol
  • Charge a round-bottom flask with finely powdered cast iron (50 g), water (200 mL), and 2 N hydrochloric acid (25 mL).

  • Heat the mixture in a boiling water bath with vigorous stirring.

  • Add 4-chloro-2-nitrophenol (34.7 g, 0.2 mol) portion-wise over 1-1.5 hours.

  • Continue heating and stirring for at least 30 minutes after the addition is complete, ensuring any sublimed starting material is washed back into the reaction mixture.

  • Monitor the reaction by TLC until completion.

  • To the hot reaction mixture, add 2 N sodium carbonate solution (25 mL) to precipitate dissolved iron, followed by sodium hydroxide solution to dissolve the product.

  • Filter the hot mixture to remove the iron sludge and wash the filter cake with hot water.

  • Acidify the warm filtrate with concentrated hydrochloric acid to precipitate the product.

  • Cool the mixture and collect the precipitated 2-amino-4-chlorophenol by filtration. Wash with a 15% salt solution and then with water. Dry the product.

Protocol 2: Hypothetical Synthesis of this compound

Step A: Synthesis of 7-chloro-2-vinyl-4H-benzo[d]oxazin-4-one (Intermediate A)

  • Dissolve 2-amino-4-chlorophenol in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acryloyl chloride dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • To the crude product, add acetic anhydride and heat the mixture to induce cyclization.

  • Monitor the reaction by TLC. Once complete, cool the mixture and purify Intermediate A by recrystallization or column chromatography.

Step B: 1,3-Dipolar Cycloaddition to this compound

  • Dissolve Intermediate A in a suitable solvent (e.g., toluene).

  • Add a solution of N-methyl nitrone to the mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude this compound by column chromatography to obtain the final product.

Visualizations

Meseclazone_Synthesis_Workflow cluster_part1 Part 1: Benzoxazinone Synthesis cluster_part2 Part 2: Cycloaddition 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol 2-amino-4-chlorophenol 2-amino-4-chlorophenol 4-chloro-2-nitrophenol->2-amino-4-chlorophenol Reduction (e.g., Fe/HCl) N-acylated_intermediate N-acylated_intermediate 2-amino-4-chlorophenol->N-acylated_intermediate Acylation (Acryloyl Chloride) Intermediate_A 7-chloro-2-vinyl-4H-benzo[d][1,3]oxazin-4-one N-acylated_intermediate->Intermediate_A Cyclization (e.g., Acetic Anhydride) This compound This compound Intermediate_A->this compound 1,3-Dipolar Cycloaddition N-methyl_nitrone N-methyl_nitrone N-methyl_nitrone->this compound

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree cluster_solutions Potential Solutions Start Low Yield Issue Identify_Step Identify the problematic step Start->Identify_Step Step1 Reduction of Nitro Group Identify_Step->Step1 Step 1 Step2 Acylation of Aminophenol Identify_Step->Step2 Step 2 Step3 Benzoxazinone Cyclization Identify_Step->Step3 Step 3 Step4 1,3-Dipolar Cycloaddition Identify_Step->Step4 Step 4 Sol1 Check catalyst activity Optimize reaction time/temp Inert atmosphere work-up Step1->Sol1 Sol2 Control temperature (0 °C) Use fresh acryloyl chloride Optimize base Step2->Sol2 Sol3 Use effective dehydrating agent Optimize temperature Purify precursor Step3->Sol3 Sol4 Optimize solvent/temperature Consider Lewis acid catalysis Ensure nitrone quality Step4->Sol4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Improving the stability and solubility of Meseclazone in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Meseclazone is a non-steroidal anti-inflammatory drug (NSAID) that was developed in the 1970s but was never marketed due to issues of toxicity.[1] It is a prodrug that metabolizes to 5-chlorosalicylic acid.[2][3][4] Consequently, there is a significant lack of publicly available data regarding its specific aqueous solubility and stability profiles. This technical support center provides guidance based on established principles for improving the solubility and stability of poorly soluble drugs, and by using Mesalazine (5-aminosalicylic acid or 5-ASA), a structurally related compound, as a proxy for which more data is available. The information provided should be adapted and verified experimentally for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Publicly available data on this compound is limited. What is known is that it is soluble in DMSO.[5]

Q2: Why is improving the aqueous solubility of this compound important for research?

A2: For any drug candidate, poor aqueous solubility can be a major hurdle, leading to low bioavailability and variable absorption, which can affect the reliability of in vitro and in vivo experimental results. Enhancing solubility is crucial for achieving consistent and therapeutically relevant concentrations for pharmacological studies.

Q3: What are the general strategies to improve the aqueous solubility of a poorly soluble compound like this compound?

A3: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized as physical and chemical modifications. Common approaches include:

  • Particle Size Reduction: Increasing the surface area of the drug powder.

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.

  • Complexation: Using agents like cyclodextrins to form soluble inclusion complexes.

  • Use of Co-solvents and Surfactants: Modifying the properties of the solvent.

  • pH Adjustment: For ionizable compounds, altering the pH of the medium can significantly impact solubility.

Q4: How does pH likely affect the solubility of this compound?

A4: While specific data for this compound is unavailable, we can infer from its metabolite, 5-chlorosalicylic acid, and the related compound Mesalazine, that pH will have a significant effect on its solubility. For Mesalazine, solubility is pH-dependent. For instance, the solubility of Mesalazine in phosphate buffers increases from approximately 1.2 mg/mL at pH 6.0 to 5.5 mg/mL at pH 7.2. It is crucial to experimentally determine the pH-solubility profile for this compound to identify the optimal pH for dissolution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low and inconsistent solubility in aqueous buffer. This compound is inherently poorly soluble in water. The pH of the buffer may not be optimal.Determine the pKa of this compound and its pH-solubility profile. Adjust the buffer pH accordingly. Consider using solubility-enhancing techniques such as co-solvents, surfactants, or complexing agents.
Drug precipitates out of solution upon standing. The solution is supersaturated and thermodynamically unstable. The drug may be degrading to a less soluble compound.Prepare fresh solutions before use. If using a formulation approach like solid dispersion, ensure the polymer is adequately stabilizing the amorphous drug. Investigate the stability of this compound in the chosen solvent system.
Inconsistent results in cell-based assays. Poor solubility leading to variable drug concentration. Drug particles may be interfering with the assay.Use a solubilization technique to ensure the drug is fully dissolved. Filter the stock solution through a 0.22 µm filter before adding to the cell culture medium.
Evidence of degradation during formulation. This compound may be sensitive to heat, light, oxidation, or hydrolysis.Conduct forced degradation studies to identify degradation pathways. Protect the compound from light and heat. Use antioxidants if oxidative degradation is suspected. Control the pH to minimize hydrolysis.

Data Presentation

Table 1: Solubility of Mesalazine in Various Media (as a proxy for this compound)

MediumpHTemperature (°C)Solubility (mg/mL)
Phosphate Buffer6.0Not Specified~1.2
Phosphate Buffer7.2Not Specified~5.5
SGFsp1.8Not SpecifiedLow (not quantified)
Blank FaSSIF5.0-8.0Not SpecifiedHighly pH-dependent, ranging from ~1.4 to ~9.4

Data extracted from multiple sources and represents approximate values for Mesalazine.

Experimental Protocols

Particle Size Reduction by Milling

Objective: To increase the surface area and dissolution rate of this compound powder.

Methodology:

  • Place a known quantity of this compound powder into a ball mill jar containing grinding media (e.g., zirconia beads).

  • Mill the powder for a specified duration (e.g., 2-4 hours) at a set speed (e.g., 200-400 rpm).

  • Periodically take samples to analyze the particle size distribution using techniques like laser diffraction.

  • Continue milling until the desired particle size is achieved.

  • Collect the micronized powder and store it in a desiccator.

Note: For thermolabile compounds, cryogenic milling can be used to prevent degradation.

Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

Objective: To improve the solubility of this compound by dispersing it in a hydrophilic polymer matrix.

Methodology:

  • Select a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®).

  • Dissolve a specific ratio of this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol).

  • Stir the solution until a clear solution is obtained.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • A thin film of the solid dispersion will form on the flask wall.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion, pulverize it, and pass it through a sieve.

  • Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD).

Solubility Enhancement by Cyclodextrin Complexation (Kneading Method)

Objective: To form an inclusion complex of this compound with a cyclodextrin to enhance its aqueous solubility.

Methodology:

  • Select a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).

  • Create a paste of the cyclodextrin with a small amount of a water-alcohol mixture.

  • Add the this compound powder to the paste in a 1:1 or 1:2 molar ratio.

  • Knead the mixture thoroughly in a mortar for 30-60 minutes.

  • During kneading, add small quantities of the solvent if the mixture becomes too dry.

  • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Pulverize the dried complex and sieve it.

  • Evaluate the complex for enhanced solubility and dissolution.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation A Poor Aqueous Solubility of this compound B Particle Size Reduction A->B C Solid Dispersion A->C D Cyclodextrin Complexation A->D E Solubility & Dissolution Testing B->E C->E D->E

Caption: Experimental workflow for enhancing this compound solubility.

troubleshooting_stability A Observe Degradation in Aqueous Solution? B Identify Degradation Pathway A->B C Hydrolysis B->C D Oxidation B->D E Photodegradation B->E F Control pH with Buffers C->F G Use Antioxidants / Inert Atmosphere D->G H Protect from Light E->H

Caption: Troubleshooting logic for this compound stability issues.

signaling_pathway_proxy cluster_inflammation Inflammatory Cascade (Proxy: Mesalazine) COX COX Pathway Prostaglandins Pro-inflammatory Prostaglandins COX->Prostaglandins LOX LOX Pathway Leukotrienes Pro-inflammatory Leukotrienes LOX->Leukotrienes NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Meseclazone_Metabolite This compound Metabolite (e.g., 5-chlorosalicylic acid) [Proxy: Mesalazine] Meseclazone_Metabolite->COX Inhibits Meseclazone_Metabolite->LOX Inhibits Meseclazone_Metabolite->NFkB Inhibits

Caption: Putative anti-inflammatory action of this compound's active metabolite.

References

Technical Support Center: Troubleshooting Meseclazone Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address peak tailing issues encountered during the reverse-phase HPLC analysis of Meseclazone.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing?

A1: In an ideal HPLC separation, the chromatographic peak shape is symmetrical and resembles a Gaussian distribution.[1][2] Peak tailing is a common issue where the peak is asymmetrical, featuring a trailing edge that extends from the peak maximum.[1] This distortion can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[2][3]

Q2: What are the primary causes of this compound peak tailing in RP-HPLC?

A2: The most common cause of peak tailing for basic compounds like this compound is secondary interaction with the stationary phase. This occurs when protonated this compound molecules interact with ionized residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18). Other potential causes include column overload, column contamination or degradation, high extra-column volume (dead volume), and a mismatch between the sample solvent and the mobile phase.

Q3: What is an acceptable peak tailing factor?

A3: The tailing factor (Tf), often calculated using the USP method, is a measure of peak asymmetry. A perfectly symmetrical peak has a Tf of 1.0. A Tf value greater than 1.2 is generally considered to indicate significant peak tailing.

Q4: How does mobile phase pH affect the peak shape of this compound?

A4: Mobile phase pH is a critical factor. This compound contains basic nitrogen atoms that can be protonated. At a mid-range pH (above ~3.5), residual silanol groups on the silica packing are deprotonated (negatively charged), leading to strong ionic interactions with the positively charged this compound, causing significant tailing. Adjusting the pH to be at least 2 units away from the analyte's pKa is recommended to ensure a single ionic form and minimize interactions.

Q5: Could my HPLC column be the cause of the peak tailing?

A5: Yes, the column is a frequent source of peak shape problems. Issues can include contamination of the inlet frit, the formation of a void at the column inlet, or degradation of the stationary phase. Furthermore, the type of column is important; modern, high-purity silica columns with high-density end-capping are designed to minimize residual silanol activity and are better suited for analyzing basic compounds.

Troubleshooting Guides

Guide 1: Diagnosing the Root Cause of Peak Tailing

A systematic approach is crucial to efficiently identify the source of the problem. The workflow below outlines a logical diagnostic process.

G start Peak Tailing Observed for this compound check_all Are all peaks tailing or just this compound? start->check_all all_tail All Peaks Tailing check_all->all_tail All one_tail Only this compound Tailing check_all->one_tail Only One cause_all Potential Causes: - Extra-column volume (dead volume) - Column contamination/void - Incorrect mobile phase all_tail->cause_all cause_one Potential Causes: - Secondary silanol interactions - Mobile phase pH near pKa - Sample overload - Sample solvent mismatch one_tail->cause_one action_all Action: 1. Check fittings and tubing for leaks/voids. 2. Flush column or replace with a new one. 3. Prepare fresh mobile phase. cause_all->action_all action_one Action: 1. Optimize mobile phase (pH, buffer, additive). 2. Reduce sample concentration/injection volume. 3. Match sample solvent to mobile phase. cause_one->action_one

Caption: A logical workflow for diagnosing the root cause of HPLC peak tailing.

Guide 2: How to Mitigate Tailing Caused by Secondary Silanol Interactions

If the diagnosis points to chemical interactions between this compound and the column, modifying the mobile phase is the most effective solution.

Q: My this compound peak is tailing due to silanol interactions. How can I fix this by changing the mobile phase?

A: There are three primary strategies to address silanol interactions: adjusting pH, increasing buffer strength, and using a competing base.

G cluster_mitigation Mitigation Strategies silica Silica Surface (Si-O⁻) tailing Peak Tailing silica->tailing This compound Protonated This compound (M-H⁺) This compound->silica Ionic Interaction low_ph Low pH (H⁺) protonated_silanol Protonated Silanol (Si-OH) low_ph->protonated_silanol Protonates competing_base Competing Base (e.g., TEA-H⁺) blocked_silanol Blocked Silanol Site (Si-O⁻···TEA-H⁺) competing_base->blocked_silanol Blocks Site protonated_silanol->silica Reduces Interaction blocked_silanol->silica Reduces Interaction

Caption: Mitigation of secondary interactions causing peak tailing.

The table below summarizes mobile phase modifications to improve the peak shape of this compound.

ParameterRecommended ActionRationaleTypical Concentration/Value
Mobile Phase pH Lower the pH of the aqueous component.At low pH, residual silanols are protonated (Si-OH), minimizing their ability to interact ionically with the protonated basic analyte.pH 2.5 - 3.5
Buffer Concentration Increase the concentration of the buffer.Higher buffer concentrations can help mask the residual silanol sites and maintain a consistent pH at the column surface.25-50 mM
Mobile Phase Additive Add a competing base (silanol suppressor).A small, basic additive like Triethylamine (TEA) preferentially interacts with the active silanol sites, effectively shielding them from the analyte.0.1% (v/v) TEA or ~25 mM
Organic Modifier Evaluate Acetonitrile vs. Methanol.Acetonitrile often provides better peak shapes than methanol due to its lower viscosity and different solvating properties, though this is compound-dependent.N/A

Detailed Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize this compound peak tailing.

Methodology:

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of phosphate or acetate buffers.

  • Prepare Mobile Phases:

    • Prepare a series of aqueous mobile phase components (e.g., 90:10 Water:Acetonitrile) buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0, 5.0). Use phosphoric acid or formic acid to adjust to lower pH values.

    • Ensure all aqueous phases are filtered through a 0.45 µm filter.

  • System Equilibration:

    • Install the RP-HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).

    • Begin with the lowest pH mobile phase (pH 2.5). Equilibrate the column with at least 10-15 column volumes or until a stable baseline is achieved.

  • Analysis:

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterate:

    • Increase the pH to the next value (e.g., 3.0). Flush the system and column thoroughly with the new mobile phase before the next injection.

    • Repeat step 4 for each pH value.

  • Evaluation: Compare the tailing factors obtained at each pH and select the value that provides the most symmetrical peak.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a contaminated column that may be causing peak tailing.

Methodology:

  • Disconnect Column: Disconnect the column from the detector to avoid flushing contaminants into the detector cell.

  • Remove Salts: Flush the column with 10-20 column volumes of HPLC-grade water (if your mobile phase contained buffer salts).

  • Strong Solvent Wash: Reverse the direction of the column flow (if permitted by the manufacturer). Flush the column sequentially with the following solvents for at least 20 column volumes each:

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Re-equilibration:

    • Return the column to the normal flow direction.

    • Flush with the mobile phase (without buffer) for 10-15 column volumes.

    • Finally, re-equilibrate the column with the complete buffered mobile phase until the baseline is stable.

  • Test Performance: Inject the this compound standard to check if peak shape has improved.

Protocol 3: Evaluating Sample Solvent Effects

Objective: To determine if the sample solvent is causing peak distortion.

Methodology:

  • Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a strong solvent like Methanol or Acetonitrile.

  • Prepare Test Samples:

    • Sample A (Mobile Phase): Dilute the stock solution to the final working concentration using the initial mobile phase composition.

    • Sample B (Weaker Solvent): Dilute the stock solution using a solvent weaker than the mobile phase (e.g., a higher percentage of water).

    • Sample C (Stronger Solvent): Dilute the stock solution using a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject equal volumes of Sample A, B, and C.

  • Evaluation: Compare the peak shapes. If Sample C shows significant tailing or fronting compared to Sample A and B, it indicates a solvent mismatch. The ideal sample solvent is the mobile phase itself or a weaker solvent.

References

Optimizing Mass Spectrometry Ionization for Meseclazone Detection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the detection of Meseclazone using mass spectrometry. The following sections offer detailed experimental protocols, data presentation for easy comparison, and logical workflows to address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to mass spectrometry?

A1: this compound has a molecular formula of C₁₁H₁₀ClNO₃ and a monoisotopic molecular weight of approximately 239.03 g/mol .[1][2][3] Its structure contains several heteroatoms (nitrogen, oxygen, chlorine), which can facilitate ionization. Understanding these properties is crucial for selecting the appropriate ionization technique and interpreting the resulting mass spectra.

Q2: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is more suitable for this compound?

A2: Both ESI and APCI can be viable for a molecule like this compound. ESI is generally preferred for polar and ionizable compounds, while APCI is effective for less polar and thermally stable compounds.[4][5] Given this compound's structure, ESI in positive ion mode would be a good starting point due to the presence of nitrogen atoms that can be readily protonated. However, if solubility in typical ESI solvents is low or if in-source fragmentation is an issue, APCI could offer a robust alternative.

Q3: What is the expected molecular ion peak for this compound?

A3: In positive ion mode, you should primarily look for the protonated molecule [M+H]⁺ at an m/z of approximately 240.04. Depending on the mobile phase composition, you might also observe adducts with other cations like sodium [M+Na]⁺ (m/z ~262.02) or ammonium [M+NH₄]⁺ (m/z ~257.07). In negative ion mode, the deprotonated molecule [M-H]⁻ is less likely due to the absence of acidic protons, but adducts with anions from the mobile phase could be observed.

Q4: How can I improve the signal intensity of this compound?

A4: To enhance signal intensity, consider the following:

  • Optimize Ionization Source Parameters: Adjust spray voltage, capillary temperature, and gas flows (nebulizer and drying gas) for your specific instrument.

  • Mobile Phase Modification: The addition of a small amount of formic acid (0.1%) to the mobile phase can improve protonation in positive ion ESI.

  • Solvent Composition: Ensure this compound is fully dissolved in the mobile phase. A higher percentage of organic solvent can improve desolvation efficiency.

  • Derivatization: If direct ionization yields poor results, chemical derivatization to introduce a more readily ionizable group can be explored, although this adds complexity to sample preparation.

Troubleshooting Guide

This guide addresses specific problems you might encounter when analyzing this compound by LC-MS.

Problem Potential Cause(s) Suggested Solution(s)
No or Very Low this compound Signal Inappropriate ionization mode (positive vs. negative).Verify the ionization polarity. For this compound, positive ion mode is generally recommended.
Suboptimal source parameters.Systematically optimize spray voltage, gas flows, and temperatures. Start with the instrument manufacturer's recommended settings for a compound of similar molecular weight.
Poor solubility in the mobile phase.Ensure the mobile phase composition is suitable for this compound. Consider using a stronger organic solvent like acetonitrile or methanol.
Compound degradation.Prepare fresh standards and samples. This compound's stability under your experimental conditions should be verified.
High Background Noise or Poor Signal-to-Noise Ratio Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix effects from the sample.Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be effective. Dilute the sample if possible.
Inefficient desolvation.Increase the drying gas temperature and flow rate to promote solvent evaporation in the ion source.
In-source Fragmentation of the Molecular Ion High source temperatures or voltages.Reduce the fragmentor/nozzle voltage and the source temperature. Soft ionization techniques are designed to minimize fragmentation.
Labile nature of the this compound molecule under specific conditions.Consider using a gentler ionization technique. If using ESI, try APCI, which can sometimes be softer for certain compounds.
Inconsistent Retention Time Inadequate column equilibration.Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing if using a gradient.
Column degradation.If the problem persists after checking other factors, the analytical column may need to be replaced.
Presence of Adduct Ions (e.g., [M+Na]⁺, [M+K]⁺) Contamination from glassware, solvents, or additives.Use high-purity solvents and additives. Avoid using glassware that has been washed with strong detergents. The use of plastic vials and containers can minimize sodium and potassium adducts.
High salt concentration in the sample matrix.Implement a sample clean-up step to desalt the sample before injection.

Experimental Protocols

Electrospray Ionization (ESI) Method Development

A detailed workflow for optimizing ESI parameters is crucial for achieving a stable and intense signal for this compound.

Caption: ESI optimization workflow for this compound.

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Initial Parameters: Set the instrument to positive ion ESI mode. Start with generic parameters (e.g., Capillary Voltage: 3500 V, Nebulizer Pressure: 30 psi, Drying Gas Flow: 10 L/min, Drying Gas Temperature: 300 °C).

  • Parameter Optimization:

    • Capillary Voltage: Vary the voltage (e.g., from 2500 to 4500 V) to find the point of maximum intensity for the [M+H]⁺ ion.

    • Nebulizer and Drying Gas: Adjust the gas pressures/flow rates to achieve a stable spray and optimal signal.

    • Drying Gas Temperature: Optimize the temperature to ensure efficient desolvation without causing thermal degradation of this compound.

  • Evaluation: Monitor the signal intensity and stability of the [M+H]⁺ ion at m/z 240.04.

  • LC-MS Analysis: Once optimized, apply these parameters to your LC-MS method.

Atmospheric Pressure Chemical Ionization (APCI) Method Development

APCI can be a valuable alternative if ESI proves to be suboptimal.

Caption: APCI optimization workflow for this compound.

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in your intended mobile phase.

  • LC Introduction: Introduce the sample via the LC system at a typical analytical flow rate (e.g., 0.4 mL/min).

  • Initial Parameters: Set the instrument to positive ion APCI mode. Initial parameters could be: Corona Current: 4 µA, Nebulizing Gas: 40 psi, Vaporizer Temperature: 400 °C.

  • Parameter Optimization:

    • Corona Current: Adjust the corona discharge current (typically 1-5 µA) to maximize the signal of the protonated molecule.

    • Vaporizer Temperature: This is a critical parameter in APCI. Optimize the temperature to ensure complete vaporization of the solvent and analyte without causing thermal degradation.

    • Gas Flows: Optimize the nebulizer and auxiliary gas flows for efficient nebulization and transport into the corona discharge region.

  • Evaluation: Continuously inject the standard and monitor the signal for the [M+H]⁺ ion at m/z 240.04 until a stable and intense signal is achieved.

Data Summary for Optimization

The following table provides typical starting ranges for key ionization parameters. Optimal values will be instrument-dependent.

Parameter ESI Typical Range APCI Typical Range Notes
Ionization Mode PositivePositiveRecommended for this compound due to the presence of a basic nitrogen atom.
Capillary/Spray Voltage (V) 2500 - 4500N/AOptimize for stable spray and maximum ion current.
Corona Current (µA) N/A1 - 5A key parameter for APCI; higher currents can sometimes lead to fragmentation.
Drying/Auxiliary Gas Flow (L/min) 8 - 125 - 10Should be sufficient to desolvate/vaporize the eluent without being excessive.
Nebulizer Gas Pressure (psi) 20 - 5030 - 60Affects droplet size and spray stability.
Source/Vaporizer Temperature (°C) 250 - 350350 - 500Higher temperatures aid desolvation/vaporization but can cause thermal degradation.
Mobile Phase Additive 0.1% Formic Acid0.1% Formic AcidPromotes protonation for the formation of [M+H]⁺.

By following these guidelines, researchers can develop a robust and sensitive mass spectrometry method for the detection and quantification of this compound. For further assistance, consulting your instrument manufacturer's application notes for compounds of similar size and polarity is recommended.

References

Strategies to mitigate Meseclazone-induced cytotoxicity in cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Meseclazone (Meclizine) Cytotoxicity

Disclaimer: The compound "this compound" is not found in the scientific literature. This guide assumes the query refers to Meclizine , a first-generation antihistamine. The information provided is based on published research on Meclizine.

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding Meclizine-induced cytotoxicity in cell cultures.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures after treatment with Meclizine. Is this a known effect?

A1: Yes, Meclizine has been reported to induce cytotoxicity in a dose-dependent manner in various cell lines.[1][2] While it is traditionally known as an H1 antagonist for treating motion sickness and vertigo, recent studies have explored its cytotoxic properties, particularly in cancer cell lines.[3][4][5] The mechanism of cell death is often attributed to the induction of apoptosis and/or caspase-independent cell death.

Q2: What is the underlying mechanism of Meclizine-induced cytotoxicity?

A2: Meclizine-induced cytotoxicity can be mediated by several signaling pathways. In human colon cancer cells, it has been shown to induce apoptosis by upregulating p53 and downregulating Bcl-2, which leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases 3, 8, and 9. It can also cause cell cycle arrest at the G0/G1 phase. In some cell types, such as A549 lung cancer cells, Meclizine can induce caspase-independent cell death associated with mitochondrial depolarization. Additionally, Meclizine has been reported to suppress the NF-κB pathway.

Q3: Are there any conditions under which Meclizine can be cytoprotective?

A3: Interestingly, yes. While Meclizine can be cytotoxic, particularly to cancer cells, it has also demonstrated protective effects in other contexts. For instance, it has been shown to protect against serum withdrawal-induced apoptosis in a cellular model of Huntington's disease and against 6-OHDA-induced cytotoxicity in a cellular model of Parkinson's disease. This neuroprotective effect is thought to be linked to its ability to shift cellular metabolism from oxidative phosphorylation towards glycolysis, thereby increasing resilience to ischemic injury.

Q4: What are the potential strategies to reduce Meclizine-induced cytotoxicity in our cell cultures?

A4: Based on the known mechanisms of Meclizine-induced cytotoxicity, several strategies can be explored to mitigate its effects:

  • Modulation of Apoptosis: If apoptosis is the primary mechanism of cell death, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, could be effective.

  • Mitochondrial Stabilization: For cytotoxicity mediated by mitochondrial depolarization, agents that stabilize the mitochondrial membrane potential could be tested.

  • Metabolic Intervention: Since Meclizine can shift metabolism towards glycolysis, ensuring adequate glucose supply in the culture medium might influence its cytotoxic effects.

  • Dose Optimization: The cytotoxicity of Meclizine is dose-dependent. A dose-response experiment is crucial to identify a concentration that achieves the desired experimental effect with minimal cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High levels of cytotoxicity observed at expected non-toxic doses. Cell line hypersensitivity.Perform a dose-response curve to determine the EC50 for your specific cell line. Compare your results with published data for similar cell types.
Contaminated Meclizine stock.Verify the purity and integrity of your Meclizine stock solution. Prepare a fresh stock and repeat the experiment.
Inconsistent cytotoxicity results between experiments. Variation in cell culture conditions (e.g., cell density, passage number).Standardize your cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range.
Instability of Meclizine in culture medium.Prepare fresh Meclizine dilutions for each experiment. Minimize the exposure of the stock solution to light and temperature fluctuations.
Cell morphology changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing). Induction of the apoptotic pathway.Confirm apoptosis using assays like Annexin V/Propidium Iodide staining or caspase activity assays. Consider co-treatment with a pan-caspase inhibitor to see if cytotoxicity is rescued.
Decrease in cell viability without classic apoptotic features. Caspase-independent cell death or cell cycle arrest.Investigate mitochondrial membrane potential using dyes like TMRE or JC-1. Analyze cell cycle distribution by flow cytometry after propidium iodide staining.

Quantitative Data Summary

The following table summarizes the concentrations of Meclizine used in various studies and their observed effects. This can serve as a reference for designing your own experiments.

Cell LineMeclizine ConcentrationObserved EffectReference
COLO 205 (Human colon cancer)>50 µMInduction of DNA laddering (apoptosis).
COLO 205 and HT 29 (Human colon cancer)Dose-dependentDecrease in total cell number and G0/G1 phase arrest.
STHdh Q111/111 (Striatal neurons)EC50 of 17.3 µMIncreased cell survival after serum withdrawal.
LLC-PK1 and HK-2 (Kidney epithelial cells)25 µMProtection against chemical anoxia-induced LDH release.
SH-SY5Y (Neuroblastoma)3.125 µM and 12.5 µMProtection against 6-OHDA-induced cytotoxicity.
A549 (Human lung cancer)200 µMCytotoxic effect and synergistic enhancement of paclitaxel's anticancer effect.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of Meclizine.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Meclizine in complete culture medium. Remove the old medium from the wells and add 100 µL of the Meclizine-containing medium to the respective wells. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Meclizine for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Visualizations

Signaling Pathway Diagram

Meclizine_Apoptosis_Pathway Meclizine Meclizine p53 p53 Meclizine->p53 Bcl2 Bcl-2 Meclizine->Bcl2 Caspase8 Caspase-8 Meclizine->Caspase8 activates Mitochondrion Mitochondrion p53->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC release Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Mitigation_Workflow Start Observe Unwanted Cytotoxicity with Meclizine Treatment DoseResponse Step 1: Perform Dose-Response and Time-Course Experiment (e.g., MTT Assay) Start->DoseResponse MechanismID Step 2: Identify Mechanism of Cell Death (Apoptosis vs. Necrosis vs. Other) DoseResponse->MechanismID ApoptosisAssay Annexin V/PI Staining, Caspase Activity Assay MechanismID->ApoptosisAssay MitoAssay Mitochondrial Membrane Potential Assay (e.g., TMRE) MechanismID->MitoAssay MitigationStrategy Step 3: Test Mitigation Strategies MechanismID->MitigationStrategy CaspaseInhibitor Co-treat with Pan-Caspase Inhibitor MitigationStrategy->CaspaseInhibitor MitoStabilizer Co-treat with Mitochondrial Stabilizer MitigationStrategy->MitoStabilizer DoseAdj Adjust Meclizine Concentration MitigationStrategy->DoseAdj Evaluate Step 4: Evaluate Efficacy of Mitigation Strategy (Repeat Viability Assays) CaspaseInhibitor->Evaluate MitoStabilizer->Evaluate DoseAdj->Evaluate End Optimized Experimental Protocol Evaluate->End

References

Technical Support Center: Refining Meseclazone Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding Meseclazone (W-2395) , a nonsteroidal anti-inflammatory drug developed in the 1970s, is limited in publicly available scientific literature. It was never marketed due to toxicity concerns, particularly related to liver toxicity.[1] Consequently, detailed in vivo dosage, protocol, and signaling pathway information is scarce.

This technical support center will focus on Mesalazine (5-aminosalicylic acid or 5-ASA) , a different, extensively studied anti-inflammatory drug used for inflammatory bowel disease (IBD).[2][3] It is possible that "this compound" was a typographical error for the more common "Mesalazine." The following information for Mesalazine is provided to address the user's core requirements for a technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Mesalazine in vivo?

A1: Mesalazine is believed to exert its anti-inflammatory effects topically on the colonic mucosa.[2][4] Its mechanism is multifaceted and includes the inhibition of cyclooxygenase (COX) and lipoxygenase pathways, which reduces the production of prostaglandins and leukotrienes. Additionally, Mesalazine can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that downregulates pro-inflammatory signaling pathways like nuclear factor-kappa B (NF-κB). It also acts as a scavenger of free radicals.

Q2: What are the typical dosage ranges for Mesalazine in rodent models of colitis?

A2: The dosage of Mesalazine in rodent models of colitis can vary depending on the model and the route of administration. For instance, in a dextran sulfate sodium (DSS)-induced colitis model in mice, oral gavage dosages can range from 50-100 mg/kg daily. In some studies, doses up to 75 mg/kg have been used. For rats with TNBS-induced colitis, a dosage of 10 mg/kg has been administered via intragastric administration.

Q3: How should I prepare Mesalazine for oral administration in animal models?

A3: Mesalazine has low solubility in water. For oral gavage, it is often administered as a suspension. A common vehicle is a 1% carboxymethyl cellulose (CMC) solution. It's crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.

Q4: What are the potential adverse effects of Mesalazine in animal models?

A4: High doses of Mesalazine can lead to toxicity. In rats, oral doses of 1800 mg/kg have been found to be lethal, causing gastrointestinal and renal toxicity. Long-term studies in rats and dogs have shown evidence of renal papillary necrosis at doses of 320 mg/kg and 60-100 mg/kg, respectively. Other reported findings in rats at high doses include gastric mucosal changes and inflammation of the urinary bladder.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Inconsistent dosing due to poor suspension of Mesalazine.Ensure the Mesalazine suspension is thoroughly mixed before each administration. Consider using a vehicle with higher viscosity to maintain suspension.
Variability in the induction of the disease model.Standardize the disease induction protocol. Ensure animals are of a similar age and weight.
Signs of toxicity in animals (e.g., weight loss, lethargy) The administered dose is too high for the specific animal model or strain.Reduce the dosage of Mesalazine. Refer to toxicology data to establish a safer dose range.
The vehicle used for administration is causing adverse effects.Run a control group with only the vehicle to assess its effects. Consider alternative, well-tolerated vehicles.
Lack of therapeutic effect The dose of Mesalazine is too low.Gradually increase the dose, while carefully monitoring for any signs of toxicity.
The formulation is not delivering the drug to the target site (colon).Consider using a formulation designed for colonic delivery, such as pH-sensitive or delayed-release preparations.
The chosen animal model is not responsive to Mesalazine treatment.Review the literature for the responsiveness of the specific colitis model to aminosalicylates.

Quantitative Data Summary

Table 1: Mesalazine Dosage in Rodent Models of Colitis
Animal Model Inducing Agent Route of Administration Dosage Range Reference
MouseDextran Sulfate Sodium (DSS)Oral gavage50-100 mg/kg/day
MouseDextran Sulfate Sodium (DSS)Oral gavageUp to 75 mg/kg (twice daily)
RatTrinitrobenzene Sulfonic Acid (TNBS)Intragastric10 mg/kg
Table 2: Toxicology of Mesalazine in Animals
Animal Study Duration Route of Administration Toxic Effects Observed Dosage Reference
MouseAcuteOralLethal dose (gastrointestinal and renal toxicity)800 mg/kg
RatAcuteOralLethal dose (gastrointestinal and renal toxicity)1800 mg/kg
Rat26 weeksOralTubular degeneration of the kidney, urothelial hyperplasia360 mg/kg
Rat52 weeksOralHyalinization of tubular basement membrane100 and 320 mg/kg
Dog26 weeksOralPolyurea, increased urinary enzymes120 mg/kg
DogChronicOralPapillary necrosis≥ 60 mg/kg

Experimental Protocols

Protocol 1: Induction of DSS-Induced Colitis and Mesalazine Treatment in Mice

1. Animal Model:

  • Species: C57BL/6 mice (or other appropriate strain)

  • Age: 8-10 weeks

  • Sex: Male or Female (use consistent sex within an experiment)

2. Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36-50 kDa)

  • Mesalazine powder

  • Vehicle (e.g., 1% Carboxymethyl Cellulose - CMC)

  • Oral gavage needles

  • Standard laboratory animal diet and water

3. Experimental Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.

  • Induction of Colitis:

    • Prepare a 2-3% (w/v) solution of DSS in sterile drinking water.

    • Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

  • Treatment Groups:

    • Control Group: Receive regular drinking water and daily oral gavage of the vehicle.

    • DSS Group: Receive DSS water and daily oral gavage of the vehicle.

    • DSS + Mesalazine Group: Receive DSS water and daily oral gavage of Mesalazine (e.g., 50-100 mg/kg).

  • Mesalazine Preparation and Administration:

    • Calculate the required amount of Mesalazine based on the average body weight of the mice.

    • Suspend the Mesalazine powder in the vehicle (e.g., 1% CMC).

    • Administer the suspension via oral gavage once daily, starting on the same day as DSS administration or as a pre-treatment.

  • Monitoring:

    • Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

  • Endpoint and Sample Collection:

    • At the end of the study (e.g., day 8), euthanize the mice.

    • Collect the colon and measure its length and weight.

    • Collect tissue samples for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).

Visualizations

Mesalazine_Signaling_Pathway Mesalazine Mesalazine (5-ASA) PPARg PPAR-γ Mesalazine->PPARg activates COX COX Mesalazine->COX inhibits LOX LOX Mesalazine->LOX inhibits NFkB NF-κB PPARg->NFkB inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Proinflammatory_Cytokines promotes Prostaglandins Prostaglandins COX->Prostaglandins produces Leukotrienes Leukotrienes LOX->Leukotrienes produces Inflammation Inflammation Proinflammatory_Cytokines->Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Key signaling pathways modulated by Mesalazine.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping induction Induction of Colitis (e.g., DSS in drinking water) grouping->induction treatment Daily Treatment (Mesalazine or Vehicle) grouping->treatment induction->treatment monitoring Daily Monitoring (Body Weight, DAI) treatment->monitoring endpoint Study Endpoint (e.g., Day 8) monitoring->endpoint euthanasia Euthanasia and Sample Collection endpoint->euthanasia analysis Data Analysis (Histology, MPO, etc.) euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo colitis models.

References

Technical Support Center: Meseclazone (Meclizine) Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Meseclazone, also known as Meclizine. Our aim is to help you address common challenges, with a particular focus on mitigating matrix effects in LC-MS/MS assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Meclizine) and what are its key properties?

A1: this compound, more commonly known as Meclizine, is a first-generation antihistamine belonging to the piperazine class.[1] It is primarily used to treat motion sickness and vertigo.[2] It functions by blocking histamine H1 receptors and also has central anticholinergic properties.[3]

Q2: What is the typical metabolic pathway for Meclizine?

A2: Human data on Meclizine metabolism is limited. However, in vitro studies suggest that it may undergo aromatic hydroxylation or benzylic oxidation. The main metabolic pathway is oxidative N-dealkylation, leading to the formation of its major metabolite, norchlorcyclizine.[4] The hepatic enzyme CYP2D6 has been identified as the dominant enzyme in its metabolism.[5] Meclizine is excreted in the urine as metabolites and in the feces as an unchanged drug.

Q3: What are common analytical techniques for Meclizine quantification in biological samples?

A3: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of Meclizine in biological matrices like human plasma. This method offers high sensitivity and selectivity.

Troubleshooting Guide: Matrix Effects

Matrix effects are a common challenge in LC-MS/MS bioanalysis, arising from co-eluting endogenous components in the sample matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.

Q4: I am observing poor peak shape and inconsistent retention times for Meclizine. What could be the cause?

A4: Poor peak shape for basic compounds like Meclizine can occur on traditional reversed-phase columns due to interactions with residual silanols. Inconsistent retention times can be caused by a variety of factors including changes in the mobile phase pH, column contamination, or temperature fluctuations.

Troubleshooting Steps:

  • Column Choice: Consider using a mixed-mode column, such as a Coresep SB, which combines reversed-phase and cation-exclusion mechanisms. The basic groups on the column surface can shield the analyte from interacting with silanols, improving peak shape.

  • Mobile Phase Optimization: Ensure the pH of your mobile phase is consistent. For Meclizine, a mobile phase of acetonitrile and 0.2% formic acid containing 2mM ammonium acetate has been used successfully.

  • Column Maintenance: Flush the column with a strong solvent to remove any strongly retained compounds that might be causing pressure buildup or peak distortion.

Q5: My Meclizine signal intensity is low and variable between samples. How can I identify and mitigate matrix effects?

A5: Low and variable signal intensity are classic signs of ion suppression due to matrix effects. The first step is to assess the presence and extent of these effects.

Experimental Protocol: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup: Infuse a standard solution of Meclizine at a constant flow rate into the LC eluent flow path between the analytical column and the mass spectrometer ion source.

  • Injection: Inject an extracted blank matrix sample (e.g., plasma from a drug-naive subject).

  • Analysis: Monitor the signal of the infused Meclizine. A drop in the signal indicates ion suppression caused by co-eluting matrix components, while a rise in the signal indicates ion enhancement.

Diagram: Workflow for Post-Column Infusion Experiment

G cluster_0 LC System cluster_1 Infusion System cluster_2 MS System LC_Pumps LC Pumps Autosampler Autosampler (Inject Blank Matrix Extract) LC_Pumps->Autosampler Column Analytical Column Autosampler->Column T_connector T-Connector Column->T_connector Syringe_Pump Syringe Pump (Meclizine Standard) Syringe_Pump->T_connector MS_Source MS Ion Source T_connector->MS_Source Mass_Analyzer Mass Analyzer MS_Source->Mass_Analyzer

Caption: Workflow for qualitative assessment of matrix effects using post-column infusion.

Q6: How can I quantitatively assess the matrix effect for my Meclizine assay?

A6: A quantitative assessment can be performed using a post-extraction spiking method.

Experimental Protocol: Quantitative Assessment of Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A: Meclizine standard prepared in a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with Meclizine at the same concentration as Set A.

    • Set C: Pre-spiked matrix sample (Meclizine added to the matrix before extraction).

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A matrix effect value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Table 1: Example Data for Quantitative Matrix Effect Assessment

Sample SetDescriptionMean Peak Area
Set A Meclizine in neat solution1,500,000
Set B Blank plasma extract spiked with Meclizine1,200,000
Set C Pre-spiked plasma sample1,080,000
Calculation Matrix Effect (%) 80.0%
Calculation Recovery (%) 90.0%

In this example, the 80% matrix effect indicates ion suppression.

Q7: I have confirmed the presence of significant matrix effects. What are the strategies to minimize or eliminate them?

A7: Several strategies can be employed to address matrix effects.

Troubleshooting Decision Tree

G Start Significant Matrix Effect Detected Optimize_Sample_Prep Optimize Sample Preparation Start->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma If still present End Matrix Effect Minimized Optimize_Sample_Prep->End Successful Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Optimize_Chroma->Use_IS If still present Optimize_Chroma->End Successful Dilute_Sample Dilute Sample Use_IS->Dilute_Sample If SIL-IS unavailable Use_IS->End Successful Dilute_Sample->End Successful

Caption: Decision tree for troubleshooting and mitigating matrix effects.

Detailed Strategies:

  • Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT can be less effective at removing interfering phospholipids. A published method for Meclizine uses protein precipitation with acetonitrile.

    • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts but may have lower recovery for polar analytes.

    • Solid-Phase Extraction (SPE): Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often the most effective method for removing a broad range of matrix components.

  • Chromatographic Separation:

    • Modify the gradient to better separate Meclizine from co-eluting matrix components.

    • Utilize UPLC or UHPLC systems for improved resolution and peak capacity.

  • Internal Standard (IS):

    • The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

    • If a SIL-IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of the analyte. For Meclizine, flunarizine has been used as an internal standard.

  • Sample Dilution:

    • Diluting the sample can reduce the concentration of interfering matrix components. This is only feasible if the assay has sufficient sensitivity to detect the diluted analyte concentration.

By systematically evaluating and addressing potential sources of matrix effects, you can develop a robust and reliable bioanalytical method for this compound (Meclizine).

References

Technical Support Center: Meseclazone Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific degradation pathways of Meseclazone under stress conditions is not extensively available in public literature. This guide provides a generalized framework based on established principles of forced degradation studies for pharmaceuticals. Researchers should adapt these methodologies to their specific experimental observations for this compound.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting a drug substance like this compound to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for:

  • Identifying potential degradation products.[2][3]

  • Elucidating the degradation pathways of the molecule.[2]

  • Assessing the intrinsic stability of this compound.

  • Developing and validating stability-indicating analytical methods.

Q2: What are the typical stress conditions applied in forced degradation studies of this compound?

Typical stress conditions include:

  • Acidic Hydrolysis: Exposure to acidic solutions (e.g., 0.1 N HCl).

  • Alkaline Hydrolysis: Exposure to basic solutions (e.g., 0.1 N NaOH).

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to UV or fluorescent light.

Q3: How do I choose the appropriate concentration of stressor and duration for this compound degradation studies?

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This may require preliminary experiments to optimize the stressor concentration, temperature, and exposure time. If significant degradation is observed too quickly, consider using milder conditions (e.g., lower acid/base concentration, lower temperature).

Q4: What analytical techniques are commonly used to analyze the degradation of this compound and its byproducts?

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique. It is used to separate the parent drug from its degradation products. Mass spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and structural elucidation of the degradation products.

Troubleshooting Guides

Issue 1: No degradation observed under initial stress conditions.
Possible Cause Troubleshooting Step
This compound is highly stable under the applied conditions.Increase the severity of the stressor (e.g., higher concentration of acid/base, higher temperature, longer exposure time).
Insufficient reaction time.Extend the duration of the stress study and collect samples at multiple time points.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the analytical method (e.g., increase injection volume, adjust wavelength of detection).
Issue 2: Complete degradation of this compound is observed.
Possible Cause Troubleshooting Step
The stress conditions are too harsh.Reduce the severity of the stressor (e.g., lower concentration of acid/base, lower temperature).
The sampling time point was too late.Analyze samples at earlier time points to capture the degradation process.
Issue 3: Poor resolution between this compound and its degradation products in the chromatogram.
Possible Cause Troubleshooting Step
The chromatographic method is not optimized.Modify the mobile phase composition, gradient program, column type, or flow rate to improve separation.
Degradation products have very similar chemical properties to this compound.Consider using a different stationary phase (e.g., C8 instead of C18) or a different detection method (e.g., mass spectrometry).
Issue 4: Mass balance is not within the acceptable range (typically 95-105%).
Possible Cause Troubleshooting Step
Some degradation products are not being detected.Check for co-eluting peaks using a PDA detector. Ensure the detection wavelength is appropriate for all degradation products. Use a mass spectrometer to look for non-chromophoric degradants.
Degradation products are volatile or insoluble in the mobile phase.Use a different analytical technique such as gas chromatography (GC) or a different sample preparation procedure.
Inaccurate quantification of degradation products.Ensure proper calibration and validation of the analytical method for all quantified degradants.

Experimental Protocols

General Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a predetermined time. Withdraw samples at various time points, neutralize with 0.1 N NaOH, and dilute to the final concentration.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or heat at a specified temperature for a predetermined time. Withdraw samples, neutralize with 0.1 N HCl, and dilute.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a predetermined time. Withdraw samples and dilute.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug at an elevated temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 254 nm) and/or visible light for a defined duration.

  • Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of degradation and identify the degradation products.

Data Presentation

Table 1: Summary of this compound Forced Degradation Results

Stress ConditionStressorTime (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation ProductsRetention Times of Degradation Products (min)
Acidic0.1 N HCl
Alkaline0.1 N NaOH
Oxidative3% H₂O₂
Thermal (Solid)N/A
Thermal (Solution)N/A
Photolytic (Solid)UV/Vis Light
Photolytic (Solution)UV/Vis Light

Table 2: Mass Balance Analysis for this compound Under Stress Conditions

Stress Condition% Assay of this compound% Area of Degradation ProductsTotal (%)Mass Balance (%)
Acidic
Alkaline
Oxidative
Thermal
Photolytic

Visualizations

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic (e.g., 0.1 N HCl) DP1 Degradation Product 1 Acid->DP1 Alkali Alkaline (e.g., 0.1 N NaOH) DP2 Degradation Product 2 Alkali->DP2 Oxidative Oxidative (e.g., 3% H₂O₂) DPn Degradation Product n Oxidative->DPn Thermal Thermal (e.g., 80°C) Thermal->DP1 Photolytic Photolytic (UV/Vis Light) Photolytic->DP2 This compound This compound

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

G Start Start: This compound Sample Prepare Prepare Stock Solution Start->Prepare Stress Apply Stress Conditions (Acid, Alkali, Oxidative, Thermal, Photolytic) Prepare->Stress Sample Withdraw and Neutralize/ Dilute Samples Stress->Sample Analyze Analyze by Stability-Indicating HPLC Method Sample->Analyze Identify Identify Degradation Products (LC-MS, NMR) Analyze->Identify Quantify Quantify Degradation and Calculate Mass Balance Analyze->Quantify End End: Degradation Profile Identify->End Quantify->End

Caption: General experimental workflow for a this compound forced degradation study.

References

Technical Support Center: Enhancing the Resolution of Meseclazone Enantiomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for the chiral separation of Meseclazone is limited in publicly available literature. The guidance provided here is based on established principles of chiral chromatography and successful enantioseparation of structurally similar compounds, particularly benzodiazepines. These recommendations should serve as a starting point for method development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the chiral separation of this compound and related benzodiazepines?

A1: The primary challenge for many benzodiazepines, including likely this compound, is their conformational instability. These molecules can exist as enantiomers due to their non-planar seven-membered ring structure. However, these enantiomers can interconvert at room temperature through a process called ring flipping.[1][2] To achieve separation, this interconversion must be slowed down relative to the speed of the chromatographic separation.[1][2]

Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?

A2: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are highly recommended as a starting point for separating benzodiazepine enantiomers.[3] Columns like the Chiralpak® and Chiralcel® series have demonstrated broad applicability for this class of compounds. Pirkle-type CSPs, for instance, (S)-N-(3,5-dinitrobenzoyl)phenylalanine bonded to silica, have also been used successfully for the resolution of 3-hydroxy-1,4-benzodiazepin-2-ones.

Q3: What are typical starting mobile phase conditions for the chiral separation of benzodiazepines?

A3: For normal-phase chromatography on polysaccharide-based CSPs, a common starting mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. The ratio of hexane to alcohol is a critical parameter to optimize. Additionally, small amounts of acidic or basic additives can significantly impact selectivity and peak shape. Reversed-phase conditions using acetonitrile and aqueous buffers have also been employed successfully with certain CSPs like Chiralcel OD-R.

Q4: How does temperature affect the resolution of this compound enantiomers?

A4: Temperature is a critical parameter. Lowering the column temperature is often necessary to slow the interconversion of the benzodiazepine enantiomers, which allows the chiral stationary phase to resolve them into distinct peaks. In some cases, sub-ambient temperatures (e.g., 5-10°C) may be required to "freeze" the conformations and achieve baseline separation.

Q5: My peaks are broad and show a plateau between them. What does this indicate?

A5: A plateau between two partially resolved peaks is a classic sign of on-column enantiomerization. This means the enantiomers are interconverting as they travel through the column. To resolve this, you need to either slow down the interconversion rate (typically by lowering the temperature) or increase the separation speed.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound and related benzodiazepines.

Issue Potential Cause Troubleshooting Steps & Recommendations
No Resolution 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Rapid on-column enantiomerization.1. Screen different CSPs: Start with polysaccharide-based columns (e.g., Chiralpak® IA, Chiralcel® OD). If unsuccessful, consider Pirkle-type or other CSPs.2. Optimize mobile phase: Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Test different alcohol modifiers (e.g., isopropanol, ethanol).3. Lower the temperature: This is a crucial step for benzodiazepines. Try running the separation at progressively lower temperatures (e.g., 25°C, 15°C, 5°C).
Poor Peak Shape (Tailing or Fronting) 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase additive.1. Add a mobile phase modifier: For acidic compounds, add a small amount of an acid like trifluoroacetic acid (TFA). For basic compounds, add a base like diethylamine (DEA).2. Adjust additive concentration: Optimize the concentration of the additive (typically 0.1-0.5%).
Poor Resolution (Rs < 1.5) 1. Mobile phase composition is not optimal.2. Flow rate is too high.3. Temperature is too high.1. Fine-tune the mobile phase: Make small, incremental changes to the alcohol percentage.2. Reduce the flow rate: This can increase the interaction time with the CSP and improve resolution, though it will lengthen the run time.3. Further decrease the temperature: Even a few degrees can significantly impact resolution.
Irreproducible Retention Times 1. Insufficient column equilibration.2. "Memory effects" from previous mobile phase additives.1. Ensure proper equilibration: Flush the column with the mobile phase for a sufficient time before starting the analysis.2. Dedicate a column: If possible, dedicate a chiral column to a specific method or class of compounds to avoid issues with additive memory. If not possible, implement a rigorous column washing protocol between methods.

Experimental Protocols

General Protocol for Chiral Method Development for this compound

This protocol provides a systematic approach to developing a chiral separation method for this compound, based on methodologies used for other benzodiazepines.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as Chiralpak® IA or Chiralcel® OD-H (or their immobilized versions for greater solvent compatibility).

  • Mobile Phase Screening (Normal Phase):

    • Initial Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at a suitable wavelength for this compound (e.g., 254 nm).

    • Optimization:

      • Vary the ratio of n-Hexane to Isopropanol (e.g., 80:20, 70:30).

      • If no separation is observed, try a different alcohol modifier (e.g., ethanol).

      • If peak shape is poor, add a modifier (e.g., 0.1% TFA or 0.1% DEA).

  • Temperature Optimization:

    • If resolution is poor or a plateau is observed, lower the column temperature in increments (e.g., to 15°C, then 10°C, and then 5°C).

  • Flow Rate Optimization:

    • Once partial separation is achieved, optimize the flow rate. A lower flow rate (e.g., 0.5-0.8 mL/min) may improve resolution.

Example Data Presentation

The following tables illustrate how to present quantitative data from method development experiments. The values are hypothetical and based on typical results for benzodiazepine separations.

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

CSPMobile Phase (n-Hexane/IPA, v/v)Resolution (Rs)
Chiralpak® IA90:100.8
Chiralpak® IA80:201.2
Chiralpak® IA70:301.6
Chiralcel® OD-H90:101.0
Chiralcel® OD-H80:201.5
Chiralcel® OD-H70:301.9

Table 2: Effect of Temperature on Chromatographic Parameters

Temperature (°C)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
258.59.21.2
1510.211.51.8
512.814.92.5

Visualizations

G start Start: Racemic this compound Sample screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide-based) start->screen_csp screen_mp Screen Mobile Phases (e.g., Hexane/IPA ratios) screen_csp->screen_mp eval_res Evaluate Resolution screen_mp->eval_res no_res No or Poor Resolution eval_res->no_res Rs < 1.0 good_res Good Resolution (Rs > 1.5) eval_res->good_res Rs >= 1.5 optimize_temp Optimize Temperature (Lower Temperature) no_res->optimize_temp Try Lowering Temp optimize_temp->eval_res optimize_flow Optimize Flow Rate validate Method Validation optimize_flow->validate good_res->optimize_flow end End: Separated Enantiomers validate->end

Caption: Workflow for Chiral Method Development.

G issue Issue: Poor or No Resolution check_csp Is the CSP appropriate for benzodiazepines? issue->check_csp check_mp Is the mobile phase composition optimal? check_csp->check_mp Yes solution_csp Action: Screen different CSPs (e.g., Chiralpak, Chiralcel) check_csp->solution_csp No/Unsure check_temp Is the temperature low enough? check_mp->check_temp Yes solution_mp Action: Vary solvent ratios and modifiers check_mp->solution_mp No/Unsure solution_temp Action: Decrease column temperature check_temp->solution_temp No solution_csp->check_mp solution_mp->check_temp

Caption: Troubleshooting Logic for Poor Resolution.

References

Technical Support Center: Minimizing Meseclazone Interference in High-Throughput Screening (HTS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference from Meseclazone in high-throughput screening (HTS) assays.

Troubleshooting Guide: Addressing Common HTS Assay Interferences with this compound

This compound, a non-steroidal anti-inflammatory drug (NSAID), can potentially interfere with HTS assays through various mechanisms, leading to false-positive or false-negative results. This guide provides a systematic approach to troubleshooting common issues.

Observed Problem Potential Cause Recommended Action Experimental Protocol
High rate of hits in primary screen (potential false positives) Compound Aggregation: this compound, like many compounds, may form aggregates at higher concentrations, which can non-specifically inhibit enzymes or disrupt protein-protein interactions.[1]1. Detergent Addition: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer. 2. Centrifugation: Centrifuge the assay plate before reading to pellet larger aggregates. 3. Dynamic Light Scattering (DLS): Characterize the aggregation behavior of this compound in your assay buffer.Protocol 1: Detergent-Based Disruption of Aggregates
Redox Cycling: Compounds with certain chemical motifs can undergo redox cycling, leading to the production of reactive oxygen species (ROS) that can interfere with assay components, particularly in assays with redox-sensitive reporters.[2][3][4]1. Reductant Addition: Include a reducing agent like dithiothreitol (DTT) in the assay buffer. 2. Redox Sensor Assays: Use assays to directly measure ROS production in the presence of this compound.Protocol 2: Evaluation of Redox Cycling Activity
Fluorescence Interference: this compound may possess intrinsic fluorescence or quenching properties that interfere with fluorescence-based assays.[1]1. Pre-read Plate: Read the fluorescence of the assay plate after compound addition but before adding the detection reagent. 2. Spectral Scan: Perform a spectral scan of this compound to identify its excitation and emission maxima. 3. Use Alternative Fluorophores: Switch to a fluorophore with a spectral profile that does not overlap with that of this compound.Protocol 3: Assessment of Compound Autofluorescence
Inconsistent results or poor dose-response curves Low Compound Purity: Impurities in the this compound sample can have their own biological or interfering activities.1. Purity Analysis: Verify the purity of your this compound stock using methods like LC-MS or NMR. 2. Source New Compound: Obtain a fresh, high-purity batch of this compound from a reputable supplier.Protocol 4: Compound Purity Verification via LC-MS
Assay-Specific Interactions: this compound may interact with assay components such as reporter enzymes (e.g., luciferase) or antibodies.1. Orthogonal Assays: Confirm hits using a secondary, label-free assay or one with a different detection modality (e.g., mass spectrometry). 2. Counter-Screens: Run a screen against the reporter enzyme alone to check for direct inhibition.Protocol 5: Luciferase Counter-Screen

Experimental Protocols

Protocol 1: Detergent-Based Disruption of Aggregates

Objective: To determine if the observed activity of this compound is due to compound aggregation.

Methodology:

  • Prepare two sets of assay plates.

  • In the "Test" set, add a final concentration of 0.01% Triton X-100 or Tween-20 to the assay buffer used for this compound dilutions.

  • In the "Control" set, use the standard assay buffer without detergent.

  • Perform the HTS assay as usual.

  • Interpretation: A significant reduction in this compound's activity in the presence of detergent suggests that aggregation is a likely cause of interference.

Protocol 2: Evaluation of Redox Cycling Activity

Objective: To assess if this compound undergoes redox cycling in the assay conditions.

Methodology:

  • Use a commercially available ROS detection assay (e.g., based on DCFDA or Amplex Red).

  • Incubate this compound at various concentrations with the ROS detection reagent in your assay buffer.

  • Measure the signal (fluorescence or absorbance) over time.

  • Include a known redox cycler (e.g., menadione) as a positive control.

  • Interpretation: A dose-dependent increase in signal indicates that this compound may be undergoing redox cycling.

Protocol 3: Assessment of Compound Autofluorescence

Objective: To quantify the intrinsic fluorescence of this compound.

Methodology:

  • Prepare a serial dilution of this compound in the assay buffer in a microplate.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Interpretation: If significant fluorescence is detected, this signal should be subtracted from the primary assay data, or a different detection method should be considered.

Protocol 4: Compound Purity Verification via LC-MS

Objective: To confirm the purity of the this compound sample.

Methodology:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

  • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • Analyze the chromatogram for the presence of multiple peaks.

  • Analyze the mass spectrum of the main peak to confirm the molecular weight of this compound.

  • Interpretation: The presence of significant impurity peaks may warrant sourcing a new batch of the compound.

Protocol 5: Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.

Methodology:

  • In an appropriate buffer, mix purified luciferase enzyme and its substrate (luciferin).

  • Add this compound at various concentrations.

  • Measure luminescence.

  • Include a known luciferase inhibitor as a positive control.

  • Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of luciferase by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is an anti-inflammatory agent. Its mechanism of action is related to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. It also affects platelet aggregation.

Q2: Is this compound considered a Pan-Assay Interference Compound (PAIN)?

A2: There is currently no widespread classification of this compound as a PAIN in publicly available databases. However, PAINS are identified by specific substructural features that can lead to non-specific assay activity. It is always good practice to evaluate any compound for potential interference mechanisms.

Q3: How can I proactively minimize the risk of this compound interference in my HTS campaign?

A3: To proactively minimize interference, it is recommended to:

  • Include 0.01% non-ionic detergent in your assay buffers to prevent aggregation.

  • Perform counter-screens for common interference mechanisms early in the hit validation process.

  • Use orthogonal assays to confirm primary hits with a different technology.

  • Ensure the high purity of your this compound samples.

Q4: My assay is cell-based. How might this compound interfere?

A4: In cell-based assays, this compound could interfere by:

  • Altering cell viability or proliferation: Use a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the effect of this compound on cell health.

  • Interfering with cellular reporters: this compound could inhibit reporter enzymes like luciferase or beta-lactamase.

  • Affecting cell signaling pathways: As an NSAID, this compound is known to modulate signaling pathways involved in inflammation, which could be relevant depending on your assay target.

Q5: What are the key differences between biochemical and cell-based assay interference?

A5:

  • Biochemical assays are more susceptible to direct compound interference with purified proteins or detection reagents (e.g., aggregation, fluorescence).

  • Cell-based assays introduce additional complexities, including effects on cell health, membrane permeability, and interactions with a multitude of cellular components and pathways.

Visualizations

Signaling Pathway: this compound's Anti-Inflammatory Mechanism

Meseclazone_Mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Workflow: Troubleshooting HTS False Positives

HTS_Troubleshooting_Workflow Primary_Screen Primary HTS Hit Check_Aggregation Test for Aggregation (add detergent) Primary_Screen->Check_Aggregation Check_Redox Assess Redox Activity Check_Aggregation->Check_Redox Negative False_Positive Likely False Positive Check_Aggregation->False_Positive Positive Check_Fluorescence Check for Autofluorescence Check_Redox->Check_Fluorescence Negative Check_Redox->False_Positive Positive Orthogonal_Assay Confirm with Orthogonal Assay Check_Fluorescence->Orthogonal_Assay Negative Check_Fluorescence->False_Positive Positive Orthogonal_Assay->False_Positive Negative Confirmed_Hit Confirmed Hit Orthogonal_Assay->Confirmed_Hit Positive

Caption: A logical workflow for identifying false positives in HTS.

Logical Relationship: Common HTS Interference Mechanisms

Interference_Mechanisms HTS_Interference HTS Assay Interference Compound_Based Compound-Based HTS_Interference->Compound_Based Assay_Based Assay-Based HTS_Interference->Assay_Based Aggregation Aggregation Compound_Based->Aggregation Reactivity Reactivity / Redox Compound_Based->Reactivity Fluorescence Fluorescence Compound_Based->Fluorescence Impurities Impurities Compound_Based->Impurities Reporter_Inhibition Reporter Enzyme Inhibition Assay_Based->Reporter_Inhibition Detection_Artifact Detection Artifact Assay_Based->Detection_Artifact

Caption: Categorization of common HTS assay interference sources.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Meseclazone

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of Meseclazone (also known as Mesalamine or 5-aminosalicylic acid) is critical for ensuring the quality, safety, and efficacy of its pharmaceutical formulations. Regulatory bodies necessitate the validation of analytical methods to confirm their suitability for their intended purpose. This guide provides a comparative overview of commonly employed analytical techniques for the determination of this compound, presenting supporting data from various studies to facilitate the cross-validation and selection of the most appropriate methodology for researchers, scientists, and drug development professionals.

The primary analytical methods validated for this compound analysis include UV-Visible Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique balance of simplicity, sensitivity, and specificity, making them suitable for different applications, from routine quality control to bioequivalence studies.

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a straightforward and cost-effective technique for the quantitative analysis of this compound in bulk and solid dosage forms.[1] The method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum.

Data Presentation: Performance Characteristics of UV-Vis Spectrophotometric Methods

ParameterMethod 1[1]Method 2 (ARS)[2]Method 3 (NQS)[2]Method 4[3]Method 5 (Iodine)Method 6 (DIS)
Solvent/Reagent 0.1% Trifluoroacetic acidAlizarin Red Sulphonate (ARS)1,2-naphthoquinone-4-sulphonate (NQS)MethanolIodine (IOD)2,6-Dichloro indophenol sodium (DIS)
λmax (nm) 300600470210514520
Linearity Range (µg/mL) 10-5015-97.52-220.2-505-45N/A
Correlation Coefficient (r²) 0.9953N/AN/AN/AN/AN/A
LOD (µg/mL) 5.67N/AN/AN/A0.10245N/A
LOQ (µg/mL) 17.19N/AN/AN/A0.31045N/A
Recovery (%) N/AN/AN/AN/A97.31 - 103.1598.00

N/A: Not Available in the provided search results.

Experimental Protocols

Method A (Trifluoroacetic Acid)

  • Standard Stock Solution Preparation: Accurately weigh 10mg of this compound and transfer it to a 100ml volumetric flask. Dissolve in 5ml of 0.1% Trifluoroacetic acid (TFA) water with sonication for 5 minutes. Make up the volume to the mark with the same diluent.

  • Analysis: Prepare different concentrations of this compound from the stock solution. Measure the absorbance at 300 nm using a UV/Visible double beam spectrophotometer against a blank of 0.1% TFA.

Method B (Derivatization with NQS)

  • Stock Solution Preparation: Dissolve 100 mg of this compound in 30 mL of water, then complete to 100 mL with ethanol. Further dilute to obtain a working solution of 200 µg/mL.

  • Sample Preparation: Add aliquots of the this compound working solution to a 10 mL volumetric flask to achieve final concentrations between 2-22 µg/mL.

  • Reaction: Add 1.0 mL of a buffer solution (pH 12.0) followed by 1.0 mL of 4x10⁻³ mol/L NQS solution. Allow the reaction to proceed at room temperature for 10 minutes.

  • Measurement: Bring the reaction mixture to volume with water and measure the absorbance at 470 nm against a reagent blank.

Workflow Visualization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Data Processing start Weigh this compound Standard/Sample dissolve Dissolve in appropriate solvent (e.g., 0.1% TFA, Water/Ethanol) start->dissolve sonicate Sonicate if necessary dissolve->sonicate dilute Dilute to working concentrations sonicate->dilute reagent Add Reagent/Buffer (if derivatization method) dilute->reagent Transfer aliquots measure Measure Absorbance at λmax (e.g., 300nm, 470nm, 600nm) reagent->measure calculate Calculate Concentration using Beer-Lambert Law measure->calculate cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Processing start Prepare Mobile Phase (e.g., ACN:Water:Buffer) degas Degas Mobile Phase (Sonication) start->degas separate Isocratic/Gradient Elution through C18 Column sample_prep Prepare Standard/Sample Solution in Diluent filter_sample Filter through 0.45µm filter sample_prep->filter_sample inject Inject 20µL into HPLC System filter_sample->inject inject->separate detect UV Detection at λmax (e.g., 230nm, 235nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify based on Peak Area and Retention Time chromatogram->quantify cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing plasma Collect Plasma Sample precipitate Protein Precipitation (e.g., with Acetonitrile) plasma->precipitate centrifuge Centrifuge and Collect Supernatant precipitate->centrifuge inject Inject into LC System centrifuge->inject separate Chromatographic Separation (C6 or C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Tandem MS Detection (MRM) ionize->detect quantify Quantify using Analyte/IS Peak Area Ratio detect->quantify pk Pharmacokinetic Analysis quantify->pk

References

A Tale of Two Anti-Inflammatories: A Comparative Analysis of Meseclazone and Mesalazine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory therapeutics, the trajectories of Meseclazone and Mesalazine present a stark contrast. While Mesalazine has become a cornerstone in the management of inflammatory bowel disease (IBD), this compound remains a historical footnote, an investigational compound that never reached clinical practice due to safety concerns. This guide provides a comparative analysis of these two molecules, highlighting the extensive experimental and clinical data available for Mesalazine against the limited information on this compound, thereby underscoring the critical importance of a favorable risk-benefit profile in drug development.

Overview and Clinical Status

Mesalazine , also known as mesalamine or 5-aminosalicylic acid (5-ASA), is a well-established aminosalicylate medication widely used for the induction and maintenance of remission in patients with mild to moderate ulcerative colitis and Crohn's disease.[1][2][3] Its efficacy and safety have been validated in numerous clinical trials.

This compound , a nonsteroidal anti-inflammatory drug (NSAID) developed in the 1970s, was investigated for its anti-inflammatory properties.[4] It functions as a prodrug, converting to a 5-chloro derivative of salicylic acid.[4] However, due to significant toxicity issues, particularly concerning the liver, this compound was never marketed and its development was discontinued.

Comparative Data Summary

The disparity in the available data is a direct reflection of their divergent paths in clinical development.

Table 1: General Properties of this compound and Mesalazine
FeatureThis compoundMesalazine (Mesalamine)
Drug Class Nonsteroidal Anti-inflammatory Drug (NSAID)Aminosalicylate
Chemical Name 7-chloro-2-methyl-3,3a-dihydro-2H-\oxazolo[3,2-b]\benzoxazin-9-one5-amino-2-hydroxybenzoic acid
Molecular Formula C11H10ClNO3C7H7NO3
Clinical Status Never marketed due to toxicityWidely prescribed for IBD
Table 2: Anti-inflammatory Potency and Mechanism of Action
FeatureThis compoundMesalazine (Mesalamine)
Mechanism of Action Prodrug of a 5-chloro derivative of salicylic acid.Inhibition of cyclooxygenase (COX) and lipoxygenase pathways, reducing prostaglandin and leukotriene synthesis; modulation of NF-κB and activation of PPAR-γ.
Quantitative Potency Data (e.g., IC50) Not available in public literature.Varies depending on the specific inflammatory mediator and experimental setup.
Clinical Efficacy Not established in clinical trials.Proven effective in numerous clinical trials for inducing and maintaining remission in ulcerative colitis and Crohn's disease.

Mechanism of Action and Signaling Pathways

The mechanisms by which these two drugs exert their anti-inflammatory effects are fundamentally different, as illustrated in the following diagrams.

Meseclazone_Mechanism This compound This compound (Prodrug) Metabolism Metabolism (in vivo) This compound->Metabolism Active_Metabolite 5-chloro derivative of salicylic acid Metabolism->Active_Metabolite Inflammation Inflammation Active_Metabolite->Inflammation Inhibition Mesalazine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes NFkB_Pathway NF-κB Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines PPARg PPAR-γ Gene_Transcription Gene Transcription PPARg->Gene_Transcription Activation Gene_Transcription->Proinflammatory_Cytokines Inhibition Mesalazine Mesalazine (5-ASA) Mesalazine->COX Inhibition Mesalazine->LOX Inhibition Mesalazine->NFkB_Pathway Inhibition Mesalazine->PPARg Activation Experimental_Workflow cluster_induction Colitis Induction cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., DSS-induced colitis in mice) Control Vehicle Control Animal_Model->Control Mesalazine_Group Mesalazine Treatment Animal_Model->Mesalazine_Group Meseclazone_Group Hypothetical this compound Group Animal_Model->Meseclazone_Group Clinical_Scoring Disease Activity Index (DAI) (Weight loss, stool consistency, bleeding) Control->Clinical_Scoring Histology Histological Analysis of Colon Tissue (Inflammation, tissue damage) Control->Histology Biomarkers Measurement of Inflammatory Markers (e.g., MPO, cytokines via ELISA) Control->Biomarkers Mesalazine_Group->Clinical_Scoring Mesalazine_Group->Histology Mesalazine_Group->Biomarkers Meseclazone_Group->Clinical_Scoring Meseclazone_Group->Histology Meseclazone_Group->Biomarkers Statistical_Analysis Statistical Comparison of Treatment Groups Clinical_Scoring->Statistical_Analysis Histology->Statistical_Analysis Biomarkers->Statistical_Analysis

References

Meseclazone: An In Vitro Head-to-Head Comparison with Other NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of Meseclazone with other non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of direct comparative studies on this compound, this guide also includes data on its structurally related compound, Mesalazine (5-aminosalicylic acid or 5-ASA), to provide a broader context for its potential anti-inflammatory mechanisms.

Mechanism of Action

This compound, and its active metabolite 5-chlorosalicylic acid, are known to possess anti-inflammatory, analgesic, and antipyretic properties. The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.

Mesalazine is thought to exert its anti-inflammatory effects through the inhibition of the nuclear factor kappa B (NF-κB) pathway and a subsequent reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[1] It is suggested that Mesalazine may have similar molecular targets as other NSAIDs, including the inhibition of COX-1 and COX-2.

Comparative Analysis of COX-1 and COX-2 Inhibition

The inhibitory activity of NSAIDs on COX-1 and COX-2 is a critical determinant of their efficacy and side-effect profile. This is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The ratio of IC50 values for COX-1 to COX-2 provides a measure of the drug's selectivity.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Indomethacin 0.0090[2][3]0.31[2][3]0.029
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15
Aspirin 3.5729.30.12
Meloxicam 376.16.1
Piroxicam 47251.9
Celecoxib 826.812

Inhibition of Prostaglandin Synthesis

The anti-inflammatory effects of NSAIDs are primarily mediated by their ability to inhibit the synthesis of prostaglandins, such as prostaglandin E2 (PGE2).

Studies on Mesalazine have shown that it can significantly decrease PGE2 synthesis. While direct comparative data for this compound is limited, its structural similarity to salicylic acid suggests it likely also inhibits prostaglandin synthesis.

Effects on Cytokine Production

Pro-inflammatory cytokines, such as TNF-α, interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), play a crucial role in the inflammatory cascade. The ability of NSAIDs to modulate the production of these cytokines is another important aspect of their anti-inflammatory activity.

In vitro studies using the human monocytic cell line THP-1 have demonstrated that Mesalazine can significantly inhibit the release of TNF-α at concentrations of 0.5 mM and 1 mM. It has also been suggested that the anti-inflammatory effects of 5-ASA are mediated in part by a reduction in the production of macrophage-derived cytokines including TNF-α, IL-1β, and IL-6.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for prostaglandin synthesis and a typical experimental workflow for assessing NSAID activity in vitro.

Prostaglandin Synthesis Pathway Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation In Vitro NSAID Evaluation Workflow In Vitro NSAID Evaluation Workflow cluster_assays In Vitro Assays COX_Assay COX-1/COX-2 Inhibition Assay (IC50 Determination) Data_Analysis Data Analysis and Comparison COX_Assay->Data_Analysis PG_Assay Prostaglandin Synthesis Assay (e.g., PGE2 ELISA) PG_Assay->Data_Analysis Cytokine_Assay Cytokine Production Assay (e.g., ELISA, Luminex) Cytokine_Assay->Data_Analysis Cell_Culture Cell Culture (e.g., Macrophages, Monocytes) NSAID_Treatment Treatment with this compound and other NSAIDs Cell_Culture->NSAID_Treatment NSAID_Treatment->COX_Assay NSAID_Treatment->PG_Assay NSAID_Treatment->Cytokine_Assay

References

Validating the Specificity of Meseclazone's Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological target specificity of Meseclazone (also known as Mesalamine or 5-aminosalicylic acid, 5-ASA) and its common alternatives used in the treatment of inflammatory bowel disease (IBD). The information presented is supported by available experimental data to aid in research and drug development.

Executive Summary

This compound is a cornerstone in the management of IBD, exerting its anti-inflammatory effects through the modulation of several key biological targets. This guide delves into the specificity of this compound and its prodrugs—Sulfasalazine, Balsalazide, and Olsalazine—for these targets, which primarily include cyclooxygenase (COX) enzymes, peroxisome proliferator-activated receptor-gamma (PPAR-γ), and nuclear factor-kappaB (NF-κB). While quantitative data for a direct comparison is not uniformly available across all compounds and targets, this guide synthesizes the existing evidence to provide a comprehensive overview for researchers.

Comparison of Target Specificity

The following tables summarize the available quantitative data for the inhibitory or activational capacity of this compound and its alternatives against their primary biological targets.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
This compound (5-ASA)Data Not AvailableData Not Available[1]
Sulfasalazine32422507[2]

Note: this compound is generally considered a weak inhibitor of COX enzymes.[1] The primary anti-inflammatory mechanism is believed to be multifactorial.

Table 2: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ) Activation

CompoundEC50Reference
This compound (5-ASA)Data Not Available[3]
SulfasalazineData Not Available[4]
BalsalazideData Not Available
OlsalazineData Not Available

Note: this compound has been shown to up-regulate the expression and activity of PPAR-γ. Sulfasalazine has been reported to have a modest effect on PPAR-γ regulated genes. The primary mechanism of Balsalazide and Olsalazine is the delivery of this compound to the colon.

Table 3: Nuclear Factor-KappaB (NF-κB) Inhibition

CompoundIC50Reference
This compound (5-ASA)~16 mM (half-maximal effect)
Sulfasalazine~0.625 mM
BalsalazideData Not Available
OlsalazineData Not Available

Note: Both this compound and Sulfasalazine have been demonstrated to inhibit NF-κB activation. Balsalazide's and Olsalazine's effects are attributed to the release of this compound.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

This compound's Primary Signaling Pathways This compound This compound (5-ASA) COX COX-1 / COX-2 This compound->COX Weak Inhibition PPARg PPAR-γ This compound->PPARg Activation NFkB NF-κB This compound->NFkB Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Synthesis Inflammation Inflammation Prostaglandins->Inflammation Promotion PPARg->NFkB Inhibition Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes Activation Inflammatory_Genes->Inflammation Promotion Experimental Workflow for COX Inhibition Assay start Start prepare_reagents Prepare Reagents: - COX-1/COX-2 Enzyme - Arachidonic Acid (Substrate) - Test Compound (e.g., this compound) start->prepare_reagents incubation Incubate Enzyme with Test Compound prepare_reagents->incubation add_substrate Add Arachidonic Acid to Initiate Reaction incubation->add_substrate measure_product Measure Prostaglandin E2 (PGE2) Production (e.g., by LC-MS/MS) add_substrate->measure_product calculate_inhibition Calculate Percent Inhibition and IC50 Value measure_product->calculate_inhibition end End calculate_inhibition->end Experimental Workflow for NF-κB Luciferase Reporter Assay start Start transfect_cells Transfect Cells with NF-κB Luciferase Reporter and Renilla Control Plasmids start->transfect_cells treat_cells Treat Cells with Test Compound (e.g., Sulfasalazine) transfect_cells->treat_cells stimulate_cells Stimulate with TNF-α to Activate NF-κB treat_cells->stimulate_cells lyse_cells Lyse Cells stimulate_cells->lyse_cells measure_luciferase Measure Firefly and Renilla Luciferase Activity lyse_cells->measure_luciferase normalize_data Normalize Firefly to Renilla Luciferase Activity measure_luciferase->normalize_data end End normalize_data->end

References

Meseclazone: An Analysis of Available Efficacy Data in Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information regarding the efficacy of Meseclazone in any disease models. At present, there are no published preclinical or clinical studies that would allow for a statistical validation or comparison of its therapeutic effects.

Initial investigations into this compound often lead to confusion with a similarly named compound, Mesalazine (also known as mesalamine or 5-aminosalicylic acid). It is crucial to distinguish between these two distinct chemical entities. While Mesalazine is a well-established anti-inflammatory drug with extensive clinical data supporting its use in inflammatory bowel diseases like ulcerative colitis and Crohn's disease, this compound remains an obscure compound with no discernible therapeutic application documented in the public domain.

Our in-depth search for pharmacological studies, clinical trials, and preclinical data for this compound, including under its synonym W-2395, did not yield any relevant results. Consequently, the core requirements of a comparative guide—presenting quantitative efficacy data, detailing experimental protocols, and visualizing signaling pathways or experimental workflows—cannot be fulfilled for this compound due to the complete absence of foundational research.

For researchers and drug development professionals, it is important to note that the current body of scientific knowledge does not provide a basis for evaluating this compound as a therapeutic agent. Any consideration of this compound for disease treatment would require extensive foundational research, starting with preclinical in vitro and in vivo studies to establish its pharmacological profile, mechanism of action, and potential efficacy in relevant disease models.

Given the absence of data for this compound, we are unable to provide the requested comparison guide. We recommend that any future inquiries clearly distinguish between this compound and Mesalazine to avoid confusion and to ensure that literature searches are targeted and accurate.

A Comparative Benchmarking of Mesalazine's Pharmacokinetic Profile Against Common Non-Steroidal Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Mesalazine's Pharmacokinetics in Relation to Established NSAIDs.

This guide provides a comprehensive comparison of the pharmacokinetic profile of Mesalazine (also known as 5-aminosalicylic acid or 5-ASA) with four widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, Diclofenac, Naproxen, and Celecoxib. The data presented herein is intended to offer a clear, quantitative benchmark for researchers and professionals engaged in drug development and pharmacological studies.

Executive Summary of Pharmacokinetic Parameters

The oral administration of Mesalazine and the selected NSAIDs reveals distinct pharmacokinetic behaviors crucial for their therapeutic application and dosage regimens. The following table summarizes the key parameters, offering a side-by-side comparison of their absorption, distribution, metabolism, and excretion characteristics.

Pharmacokinetic ParameterMesalazineIbuprofenDiclofenacNaproxenCelecoxib
Maximum Plasma Concentration (Cmax) ~1332 ng/mL[1]20-30 µg/mL[2]1.4-3.0 µg/mL[3]94.9-97.4 µg/mL[4]~687 ng/mL[5]
Time to Maximum Plasma Concentration (Tmax) ~3.7 hours1.5-2.0 hours1.0-4.5 hours1.9-4.0 hours~2.5 hours
Area Under the Curve (AUC) ~8712 ngh/mL120-180 µgh/mL2807-3681 ngh/mL766.8-845.0 µgh/mL~5911 ng*h/mL
Elimination Half-life (t½) ~3.5 hours1.8-2.0 hours~1.1-1.8 hours~12-17 hours~11 hours
Oral Bioavailability 20-30%80-100%~50%~95%Not fully determined, but relative bioavailability is high

Detailed Experimental Protocols

The pharmacokinetic data presented in this guide are derived from standard experimental protocols for oral drug administration in human subjects. A generalized methodology is outlined below.

Study Design

A typical pharmacokinetic study involves a randomized, open-label, single-dose, crossover design in healthy adult volunteers. A washout period of at least one week is maintained between drug administrations to ensure complete elimination of the previous drug.

Drug Administration and Sample Collection
  • Dosing: Subjects are administered a single oral dose of the drug (e.g., Mesalazine, Ibuprofen, etc.) with a standardized volume of water after an overnight fast.

  • Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).

  • Plasma Separation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method

Plasma concentrations of the parent drug and its major metabolites are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method ensures high sensitivity and specificity for accurate quantification.

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data. These parameters include:

  • Cmax and Tmax: Determined directly from the observed plasma concentration-time profiles.

  • AUC: Calculated using the linear trapezoidal rule from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-∞).

  • t½: Calculated as 0.693/kel, where kel is the terminal elimination rate constant determined from the log-linear phase of the plasma concentration-time curve.

  • Bioavailability (F): For oral formulations, the absolute bioavailability is calculated as (AUCoral / Doseoral) / (AUCIV / DoseIV) x 100, by comparing with intravenous administration data.

Visualizing Key Processes

To further elucidate the methodologies and mechanisms discussed, the following diagrams, generated using Graphviz, illustrate a standard pharmacokinetic study workflow and the cyclooxygenase (COX) pathway, a primary target for NSAIDs.

Pharmacokinetic_Study_Workflow cluster_protocol Study Protocol cluster_analysis Bioanalysis & Data Processing cluster_results Results Subject_Recruitment Subject Recruitment & Screening Dosing Drug Administration (Oral) Subject_Recruitment->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing HPLC_MS_MS HPLC-MS/MS Analysis Sample_Processing->HPLC_MS_MS PK_Analysis Pharmacokinetic Analysis (NCA) HPLC_MS_MS->PK_Analysis Cmax_Tmax Cmax & Tmax PK_Analysis->Cmax_Tmax AUC AUC PK_Analysis->AUC Half_life Half-life (t½) PK_Analysis->Half_life Bioavailability Bioavailability PK_Analysis->Bioavailability

Caption: Workflow of a typical clinical pharmacokinetic study.

COX_Pathway cluster_cox Cyclooxygenase (COX) Enzymes Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., PGE2, PGI2) (Stomach lining, platelet aggregation) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., PGE2) (Inflammation, Pain, Fever) COX2->Prostaglandins_COX2 NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) Mesalazine (weaker inhibition) NSAIDs->COX1 NSAIDs->COX2 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2

Caption: Simplified cyclooxygenase (COX) signaling pathway.

References

Comparative Analysis of Prodrug Activation Kinetics: A Case Study on Aminosalicylates

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative study of the activation kinetics of aminosalicylate prodrugs, a class of medications primarily used in the treatment of inflammatory bowel disease (IBD). This analysis is presented as a pertinent alternative to a direct study of Meseclazone, an investigational NSAID from the 1970s.

A Note on this compound: Initial research indicates that this compound (also known as W-2395) was developed as a prodrug that metabolizes into a 5-chloro derivative of salicylic acid.[1] However, the drug was never commercialized due to concerns regarding hepatotoxicity.[1] Consequently, comprehensive and comparative data on its activation kinetics are not available in published literature.

Therefore, this guide will focus on the well-documented and clinically relevant aminosalicylate prodrugs: Sulfasalazine, Olsalazine, and Balsalazide. These drugs are designed to deliver the active therapeutic agent, 5-aminosalicylic acid (5-ASA or mesalazine), to the colon while minimizing systemic absorption and associated side effects.

Introduction to Aminosalicylate Prodrugs

Sulfasalazine, Olsalazine, and Balsalazide are carrier-linked prodrugs that utilize an azo-bond to connect the active 5-ASA molecule(s) to a carrier moiety. This azo-bond is resistant to degradation in the upper gastrointestinal tract and is specifically cleaved by azoreductase enzymes produced by the gut microbiota in the colon. This targeted activation mechanism is crucial for the localized anti-inflammatory effect of 5-ASA in the large intestine.

Prodrug Activation Pathway

The activation of these aminosalicylate prodrugs is a targeted enzymatic process occurring predominantly in the colon. The following diagram illustrates this common pathway.

G cluster_GIT Gastrointestinal Tract Prodrug Aminosalicylate Prodrug (Sulfasalazine, Olsalazine, Balsalazide) Stomach_SI Stomach & Small Intestine (Minimal Absorption/Metabolism) Prodrug->Stomach_SI Oral Administration Colon Colon Stomach_SI->Colon Bacteria Gut Microbiota (Azoreductase Enzymes) Colon->Bacteria 5ASA Active 5-ASA (Mesalazine) Bacteria->5ASA Azo-bond Cleavage Carrier Carrier Moiety (Sulfapyridine, 4-aminobenzoyl-beta-alanine, or another 5-ASA) Bacteria->Carrier Therapeutic_Effect Local Anti-inflammatory Effect 5ASA->Therapeutic_Effect Systemic_Absorption Systemic Absorption (Side Effects) Carrier->Systemic_Absorption

Caption: General activation pathway for aminosalicylate prodrugs in the GI tract.

Comparative Activation Kinetics

The efficiency and rate of prodrug activation can influence the therapeutic efficacy and side-effect profile. While precise kinetic values can vary between individuals based on their unique gut microbiome, comparative data provides valuable insights.

ProdrugCarrier MoietyActive Moiety (per prodrug molecule)Site of ActivationNotes on Activation and Absorption
Sulfasalazine SulfapyridineOne 5-ASA moleculeColonThe sulfapyridine carrier is significantly absorbed systemically and is associated with many of the side effects.
Olsalazine A second 5-ASA moleculeTwo 5-ASA moleculesColonDelivers a higher concentration of 5-ASA per molecule. Some patients may experience secretory diarrhea.
Balsalazide 4-aminobenzoyl-β-alanineOne 5-ASA moleculeColonThe carrier moiety is largely unabsorbed, potentially leading to fewer systemic side effects compared to sulfasalazine.

Experimental Protocols

The following outlines a general methodology for assessing the activation kinetics of aminosalicylate prodrugs.

In Vitro Fermentation Model with Fecal Slurry

This method simulates the conditions of the human colon to study the rate of prodrug metabolism by gut bacteria.

Objective: To determine the rate of azo-bond cleavage and 5-ASA release from a prodrug when exposed to a representative population of colonic bacteria.

Materials:

  • Anaerobic chamber

  • Fresh fecal samples from healthy donors

  • Phosphate-buffered saline (PBS), pre-reduced

  • Prodrug of interest (e.g., Sulfasalazine)

  • Growth medium (e.g., brain heart infusion broth supplemented with hemin and vitamin K)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Fecal Slurry Preparation: Homogenize fresh fecal samples in pre-reduced PBS inside an anaerobic chamber to create a fecal slurry.

  • Incubation: Add a known concentration of the prodrug to the fecal slurry. Incubate anaerobically at 37°C with gentle agitation.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots of the incubation mixture.

  • Sample Preparation: Immediately centrifuge the aliquots to pellet bacteria and fecal debris. Filter the supernatant.

  • HPLC Analysis: Analyze the supernatant using a validated HPLC method to quantify the concentrations of the parent prodrug and the released 5-ASA.

  • Data Analysis: Plot the concentration of the prodrug and 5-ASA over time to determine the rate of metabolism and the half-life of the prodrug under these conditions.

G Start Start Fecal_Sample Collect Fresh Fecal Sample Start->Fecal_Sample Slurry_Prep Prepare Fecal Slurry in Anaerobic Chamber Fecal_Sample->Slurry_Prep Add_Prodrug Add Prodrug to Slurry Slurry_Prep->Add_Prodrug Incubate Incubate Anaerobically at 37°C Add_Prodrug->Incubate Take_Samples Withdraw Aliquots at Time Points Incubate->Take_Samples Centrifuge_Filter Centrifuge and Filter Supernatant Take_Samples->Centrifuge_Filter HPLC Quantify Prodrug and 5-ASA via HPLC Centrifuge_Filter->HPLC Analyze Analyze Kinetic Data HPLC->Analyze End End Analyze->End

Caption: Workflow for in vitro analysis of prodrug activation kinetics.

Conclusion

The study of prodrug activation kinetics is fundamental to understanding the efficacy and safety of targeted drug delivery systems. While data on the discontinued investigational drug this compound is scarce, the aminosalicylate prodrugs provide a well-established and clinically significant model for comparison. The differences in their carrier moieties lead to distinct pharmacokinetic and side-effect profiles, underscoring the importance of carrier selection in prodrug design. The experimental protocols outlined here offer a basis for the continued evaluation and development of next-generation targeted therapies.

References

Independent Verification of Meseclazone Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Anti-Inflammatory Activity

Meseclazone exhibits its anti-inflammatory effects through a multi-faceted mechanism that distinguishes it from traditional NSAIDs. While it is considered a weak inhibitor of cyclooxygenase (COX) enzymes, its therapeutic efficacy, particularly in the context of inflammatory bowel disease (IBD), is attributed to a combination of COX-dependent and independent pathways.[1]

Quantitative Comparison of COX Inhibition
DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound >1000~100-500Low
Diclofenac 0.0760.0262.9
Ibuprofen 12800.15

Note: Higher IC50 values indicate lower potency. A higher COX-2 Selectivity Index indicates greater selectivity for the COX-2 enzyme. The data for this compound's COX inhibition is less precise in the literature, often being described as "weak" or requiring high concentrations for effect.

Inhibition of Pro-inflammatory Cytokines and Mediators

This compound has been shown to modulate the production of key inflammatory signaling molecules. The following table provides a summary of its effects compared to other NSAIDs.

ParameterThis compoundDiclofenacIbuprofen
TNF-α Production Significant inhibition at 0.5 mM and 1 mM in THP-1 monocytes/macrophages.[2]Dose-dependent inhibition.Dose-dependent inhibition.
IL-6 Production No significant change in HNECs up to 50 mM.[2]Dose-dependent inhibition.Dose-dependent inhibition.
Prostaglandin E2 (PGE2) Synthesis Inhibition of PGE2 production by 62% in cultured ulcerative colitis mucosa.[3]Potent inhibition.Potent inhibition.
Nuclear Factor-kappa B (NF-κB) Activation Inhibition of NF-κB activation in inflamed mucosa of ulcerative colitis patients.[4]Inhibition of NF-κB activation.Inhibition of NF-κB activation.
Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) Activation Activates PPAR-γ, which has anti-inflammatory effects.No primary effect on PPAR-γ.No primary effect on PPAR-γ.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound and other NSAIDs are mediated by their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Meseclazone_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound This compound This compound->COX1_COX2 Weak Inhibition NFkB NF-κB This compound->NFkB Inhibition PPARg PPAR-γ This compound->PPARg Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Proinflammatory_Cytokines Proinflammatory_Cytokines->Inflammation Anti_inflammatory_Effects Anti-inflammatory Effects PPARg->Anti_inflammatory_Effects

Caption: this compound's multi-target anti-inflammatory pathway.

Traditional_NSAID_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_Homeostatic Prostaglandins (Homeostatic) COX1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Protection, Platelet Function Prostaglandins_Homeostatic->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain NSAIDs Diclofenac, Ibuprofen NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

Caption: Mechanism of action for traditional NSAIDs like Diclofenac and Ibuprofen.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and other NSAIDs.

Carrageenan-Induced Paw Edema in Rats

This is a widely used preclinical model to assess the acute anti-inflammatory activity of pharmacological agents.

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Drug Administration:

    • This compound: Administered orally (p.o.) or intraperitoneally (i.p.) at various doses, typically 30-100 mg/kg, 30-60 minutes before carrageenan injection.

    • Diclofenac: Administered orally at doses ranging from 5 to 20 mg/kg.

    • Ibuprofen: Administered orally at various doses.

    • Control Group: Receives the vehicle (e.g., saline or a suspension agent).

  • Measurement of Paw Edema: The volume of the inflamed paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Paw_Edema_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Grouping Random Grouping Acclimatization->Grouping Drug_Admin Drug Administration (this compound, Diclofenac, etc.) Grouping->Drug_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Measurement at t=1, 2, 3, 4, 5h Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Clinical Trial Protocol for Mild-to-Moderate Ulcerative Colitis

This outlines a typical design for a clinical trial evaluating the efficacy of this compound in patients with ulcerative colitis.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients with a confirmed diagnosis of active, mild-to-moderate ulcerative colitis.

  • Inclusion Criteria:

    • Age 18 years or older.

    • Established diagnosis of ulcerative colitis confirmed by endoscopy and histology.

    • Active, mild-to-moderate disease, often defined by a Mayo Clinic Score of 5-10, with an endoscopic subscore of ≥2.

  • Exclusion Criteria:

    • Severe ulcerative colitis.

    • Crohn's disease or indeterminate colitis.

    • Use of other medications for ulcerative colitis that could interfere with the study results (e.g., corticosteroids, immunomodulators, biologics) within a specified washout period.

  • Intervention:

    • Treatment Group: Oral this compound at a specified dose (e.g., 2.4 g/day or 4.8 g/day ).

    • Control Group: Placebo.

  • Primary Endpoint: The primary outcome is typically the proportion of patients achieving clinical and endoscopic remission at the end of the treatment period (e.g., 8 weeks). Remission is often defined as a total Mayo Clinic Score of ≤2 with no individual subscore >1.

  • Secondary Endpoints:

    • Clinical response (e.g., a decrease in the Mayo Clinic Score of ≥3 points and ≥30% from baseline).

    • Endoscopic improvement (e.g., a decrease in the endoscopic subscore).

    • Symptom improvement (e.g., reduction in stool frequency and rectal bleeding).

    • Safety and tolerability, assessed by monitoring adverse events.

  • Assessments: The Mayo Clinic Score is a composite index that includes subscores for stool frequency, rectal bleeding, physician's global assessment, and endoscopic findings.

UC_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Mayo Clinic Score) Screening->Baseline Randomization Randomization Baseline->Randomization Meseclazone_Arm This compound Treatment Randomization->Meseclazone_Arm Placebo_Arm Placebo Treatment Randomization->Placebo_Arm Follow_up Follow-up Visits Meseclazone_Arm->Follow_up Placebo_Arm->Follow_up Final_Assessment Final Assessment (e.g., Week 8) (Mayo Clinic Score) Follow_up->Final_Assessment Data_Analysis Data Analysis (Primary & Secondary Endpoints) Final_Assessment->Data_Analysis

Caption: Typical workflow of a clinical trial for ulcerative colitis.

Conclusion

This compound presents a unique pharmacological profile compared to traditional NSAIDs like Diclofenac and Ibuprofen. Its primary therapeutic value, especially in IBD, appears to stem from its multifaceted mechanism of action that extends beyond simple COX inhibition to include the modulation of NF-κB and activation of PPAR-γ. This results in a potent localized anti-inflammatory effect in the gastrointestinal tract with a generally favorable systemic side-effect profile. Further head-to-head comparative studies are warranted to provide more precise quantitative data on its COX inhibitory activity relative to other NSAIDs. The experimental protocols outlined in this guide provide a framework for the continued investigation and independent verification of these findings.

References

Safety Operating Guide

Navigating the Disposal of Meseclazone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling Meseclazone, a clear and compliant disposal plan is essential. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with general best practices for pharmaceutical and chemical waste management as guided by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).

Core Principles of Pharmaceutical Waste Management

The disposal of pharmaceutical waste is regulated to prevent environmental contamination and potential harm to public health.[1][2] Regulatory bodies such as the EPA and the Drug Enforcement Administration (DEA) provide guidelines for the management of this waste.[1][3][4] A key principle is the proper characterization of waste as either hazardous or non-hazardous, which dictates the disposal pathway. For compounds like this compound, where specific disposal information may not be readily available, a conservative approach that treats the waste as potentially hazardous is recommended.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe and compliant disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn to minimize exposure risks. This includes:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

Waste Characterization and Segregation

Proper disposal begins with the correct classification and segregation of the waste.

  • Waste Assessment : Due to the lack of specific hazardous waste characterization for this compound in readily available documentation, it is prudent to handle it as a potentially hazardous chemical waste.

  • Segregation : Do not mix this compound waste with general laboratory trash or other non-hazardous materials. Use a dedicated and clearly labeled waste container. The container must be compatible with the chemical properties of this compound and be sealable to prevent any leaks or spills.

Waste Container Labeling

Accurate labeling of the waste container is a critical compliance step.

  • Hazard Identification : Clearly label the container with the words "Hazardous Waste."

  • Content Identification : Identify the contents as "this compound."

On-site Storage

Proper storage of the contained this compound waste is crucial while awaiting final disposal.

  • Designated Area : Store the sealed waste container in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Accumulation Time : Adhere to your institution's guidelines regarding the maximum allowable time for the accumulation of hazardous waste.

Final Disposal

The final step is to ensure the waste is handled by a qualified and licensed entity.

  • Licensed Disposal Vendor : Engage a licensed hazardous waste disposal company for the collection, transport, and final disposal of the this compound waste. These companies are equipped to manage hazardous materials in compliance with all federal and state regulations. Incineration at a permitted facility is a common and required treatment for hazardous pharmaceutical waste.

Quantitative Data

PropertyValueSource
Acute Toxicity (Oral) LD50 Oral - Rat - 2,800 mg/kgSigma-Aldrich
Chemical Formula C7H7NO3Medline
Hazards Causes skin and serious eye irritation. May cause respiratory irritation. May cause an allergic skin reaction.Sigma-Aldrich

Experimental Protocol: Preparation of this compound Waste for Disposal

This protocol details the methodology for preparing a small quantity of solid this compound waste for disposal.

Objective: To safely contain and label solid this compound waste for collection by a licensed disposal vendor.

Materials:

  • Solid this compound waste

  • Appropriate Personal Protective Equipment (PPE)

  • A designated and compatible hazardous waste container with a secure lid

  • Hazardous waste labels

  • Laboratory spatula

  • Chemical fume hood

Procedure:

  • Work Area Preparation : Perform all handling of the solid this compound waste within a certified chemical fume hood to minimize inhalation exposure.

  • Container Preparation : Obtain a new, clean, and chemically compatible container designated for solid hazardous waste. Ensure the container has a secure, leak-proof lid.

  • Waste Transfer : Carefully transfer the solid this compound waste from its original container into the designated hazardous waste container using a clean laboratory spatula. Avoid generating dust. If the original container is to be disposed of, it should also be placed in the hazardous waste container if it cannot be appropriately decontaminated.

  • Container Sealing : Securely close the lid of the hazardous waste container.

  • Labeling : Affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • An accurate estimation of the quantity of waste.

    • The date of accumulation.

  • Decontamination : Decontaminate the spatula and the work surface within the fume hood according to standard laboratory procedures for chemical residues.

  • Storage : Transfer the sealed and labeled container to the designated hazardous waste accumulation area in the laboratory to await pickup by the licensed disposal vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Treat as Potentially Hazardous ppe->characterize segregate Segregate from Non-Hazardous Waste characterize->segregate Proceed with Caution container Place in a Labeled, Sealable Hazardous Waste Container segregate->container label Label Container: 'Hazardous Waste', 'this compound', Date, Qty container->label storage Store in a Designated, Secure, and Ventilated Area label->storage disposal_vendor Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor end End: Compliant Disposal disposal_vendor->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Meseclazone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides critical safety and logistical information for Meseclazone, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations. Consistent use of this equipment is essential to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Compatible chemical-resistant gloves.[1]Prevents skin contact, which can cause skin irritation and potential allergic reactions.[1][2]
Eye and Face Protection Appropriate protective eyeglasses or chemical safety goggles.[1] Face shield.[2]Protects against splashes and dust, preventing serious eye irritation.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Necessary when handling the powder form to avoid inhalation, which may cause respiratory irritation.
Protective Clothing Protective clothing to prevent skin exposure. Contaminated work clothing should not be allowed out of the workplace.Minimizes the risk of skin contact and contamination of personal clothing.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial when working with this compound. The following step-by-step guidance ensures a safe workflow from preparation to disposal.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area. A chemical fume hood or other local exhaust ventilation is required.

  • Ensure a safety shower and eye wash station are readily accessible.

  • Keep the container tightly closed when not in use.

  • Avoid contact with incompatible materials such as strong oxidizers and strong acids.

2. Handling Procedures:

  • Avoid breathing dust.

  • Do not get in eyes, on skin, or on clothing.

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

3. First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

  • If swallowed: Rinse mouth. Immediately call a doctor.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Dispose of contents and container to an approved waste disposal plant.

  • Follow all local, regional, national, and international regulations for chemical waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Post-Handling & Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weighing and Transfer C->D Proceed to Handling E Experimental Use D->E F Decontaminate Work Area E->F G Doff PPE F->G Proceed to Post-Handling H Segregate Waste G->H I Dispose via Approved Vendor H->I

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meseclazone
Reactant of Route 2
Meseclazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.